5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Description
The exact mass of the compound 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSNNEAZJXNKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374524 | |
| Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71002-71-6 | |
| Record name | 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71002-71-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone physical properties
An In-depth Technical Guide to the Physical Properties of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic hydroxyketone that serves as a versatile and valuable intermediate in multiple scientific domains. Its molecular architecture, featuring hydroxyl, nitro, ethyl, and acetyl functional groups, provides a rich landscape for chemical modifications. This makes it a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents, including potential anti-inflammatory and analgesic compounds.[1] Furthermore, its utility extends to materials science, where it can be incorporated into the formulation of specialty chemicals and dyes.[1]
An accurate and comprehensive understanding of the physical properties of this compound is a prerequisite for its effective application in research and drug development. These properties govern its behavior in chemical reactions, dictate its formulation possibilities, and influence its pharmacokinetic profile. This guide provides a detailed examination of the key physicochemical characteristics of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, offering both established data and robust, field-proven protocols for their experimental determination.
Core Chemical and Physical Properties
A summary of the fundamental properties of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone provides a foundational dataset for any research endeavor. While some properties are computationally derived, they offer reliable estimates for experimental design.
| Property | Value / Description | Source |
| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | [2] |
| CAS Number | 71002-71-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [1][2] |
| Appearance | Expected to be a yellow crystalline solid, characteristic of many nitroaromatic compounds. | N/A |
| XLogP3 (Lipophilicity) | 2.4 | [2] |
| Melting Point | Not available in surveyed literature. A detailed protocol for determination is provided in Section 3. | N/A |
| Storage Conditions | Store at 0-8°C. | [1] |
Structural and Spectroscopic Characterization
Verifying the identity and purity of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is the first critical step in any experimental workflow. Spectroscopic methods provide an irrefutable structural signature.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern. For nitroaromatic compounds, Electron Ionization (EI) and Chemical Ionization (CI) are powerful techniques. The aromatic ring's ability to stabilize charge often results in a strong molecular ion peak ([M]⁺•).[3][4]
Expected Fragmentation:
-
Molecular Ion ([M]⁺•): A prominent peak at m/z 209.
-
[M-15]⁺: Loss of a methyl group (•CH₃) from the acetyl moiety.[3][4]
-
Nitro Group Fragments: Ions corresponding to the loss of nitro-related groups, such as [M-NO]⁺ (m/z 179) and [M-NO₂]⁺ (m/z 163), are also characteristic.[3]
Protocol: Sample Analysis by GC-MS (EI)
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.
-
Derivatization (Optional but Recommended): To improve volatility and prevent peak tailing from the hydroxyl group, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended.[3][4] To the 1 mL sample solution, add 100 µL of BSTFA and 10 µL of pyridine (as a catalyst). Cap the vial and heat at 60-70°C for 30 minutes.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.
-
GC Conditions (Example):
-
Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min. Hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and key fragment peaks, confirming the structure and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are unparalleled for elucidating the precise atomic connectivity. The spectrum provides definitive proof of the ethyl, acetyl, and aromatic ring substitutions.
Expected ¹H NMR Signals (in CDCl₃):
-
Ethyl Group (CH₂CH₃): A triplet around δ 1.2-1.4 ppm (3H) and a quartet around δ 2.6-2.8 ppm (2H).
-
Acetyl Group (COCH₃): A sharp singlet around δ 2.5-2.7 ppm (3H).
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the phenyl ring.
-
Hydroxyl Proton (OH): A broad singlet, which may appear over a wide range (δ 5-12 ppm) and is D₂O exchangeable.
Protocol: NMR Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved.
-
Analysis: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch: A broad band from 3200-3500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1650-1680 cm⁻¹.[5]
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
N-O Asymmetric & Symmetric Stretch (Nitro): Two strong peaks, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Melting Point and Thermal Analysis
Trustworthiness: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline compounds exhibit a sharp, narrow melting range (typically <2°C), whereas impurities cause both a depression and a broadening of this range.[6][7][8] This makes melting point determination an essential, self-validating system for quality control.
Protocol: Capillary Melting Point Determination
This protocol describes the standard method using a digital melting point apparatus.
-
Sample Preparation:
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.
-
-
Initial Rapid Determination:
-
Place the loaded capillary into the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find an approximate melting range.[7]
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a new loaded capillary into the apparatus.
-
Set a slow heating rate (1-2°C per minute) starting from ~15°C below the expected melting point.[7]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Expertise & Experience: Solubility is a critical parameter in drug development, directly impacting a compound's absorption and bioavailability.[10][11] Answering the question "What is the solubility?" requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[11][12][13] Kinetic solubility is a high-throughput measure of how readily a compound stays in solution after being introduced from a DMSO stock, mimicking early screening conditions. Thermodynamic solubility is the true equilibrium value, representing the maximum concentration of the most stable crystalline form in a given medium.[12] Given its XLogP3 of 2.4, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is predicted to have limited aqueous solubility.
Protocol: Kinetic Solubility by Nephelometry
Trustworthiness: This method provides a rapid, automated assessment suitable for early-stage discovery. The measurement of light scattering (turbidity) provides a direct, physical indication of precipitation.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).[13]
-
Plate Setup: Using a liquid handler or manual pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.[13]
-
Buffer Addition: Add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a consistent final DMSO concentration (e.g., 1%).[13]
-
Incubation: Seal the plate and shake it for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Measurement: Place the microplate into a nephelometer and measure the light scattering in each well.
-
Data Analysis: The concentration at which a significant increase in turbidity is detected above the background is defined as the kinetic solubility.
Caption: High-throughput kinetic solubility workflow.
Protocol: Thermodynamic Solubility by Shake-Flask Method
Trustworthiness: The shake-flask method remains the gold-standard for determining equilibrium solubility.[12] By ensuring excess solid is present and allowing sufficient time to reach equilibrium, this protocol provides a highly reliable and self-validating measurement of a compound's true solubility limit.
-
Sample Preparation: Add an excess amount of the solid compound (enough to ensure some solid remains undissolved at the end) to a series of glass vials.
-
Media Addition: To each vial, add a precise volume of the desired aqueous medium. For pharmaceutical applications, this typically includes buffers at pH 1.2, 4.5, and 6.8 to assess solubility across the gastrointestinal tract, as recommended for the Biopharmaceutics Classification System (BCS).[12]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-72 hours. The extended time is crucial to allow the system to reach equilibrium.[12]
-
Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully collect the supernatant. To ensure all solid is removed, centrifuge the supernatant and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).[10][12]
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
-
Solid-State Analysis (Optional but Recommended): Analyze the remaining solid from the vial using a technique like X-ray Powder Diffraction (XRPD) to confirm that the compound has not converted to a different polymorphic or hydrated form during the experiment.[12]
Caption: Workflow for thermodynamic (shake-flask) solubility.
Safety and Handling
Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]
Conclusion
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a compound of significant interest for synthetic and medicinal chemistry. This guide has detailed the critical physical properties that define its behavior and utility. By employing the robust, validated protocols outlined herein for spectroscopic characterization, melting point analysis, and solubility profiling, researchers and drug development professionals can ensure data integrity and make informed decisions. A thorough physicochemical characterization is the bedrock upon which successful synthesis, formulation, and development programs are built, unlocking the full potential of this versatile chemical entity.
References
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5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 - PubChem. (n.d.). National Institutes of Health. [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]
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Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Atmospheric Measurement Techniques. [Link]
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Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]
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Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007, December 13). MDPI. [Link]
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(PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. (n.d.). ResearchGate. [Link]
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Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. (2021, October 20). Polish Journal of Environmental Studies. [Link]
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[Chemical Composition and Characterization of Nitroaromatic Compounds in Urban Areas of Shanghai]. (2023, December 8). PubMed. [Link]
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Melting point determination. (n.d.). SSERC. [Link]
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5'-Chloro-2'-hydroxy-3'-nitroacetophenone. (n.d.). PubChem. [Link]
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Experiment 1 - Melting Points. (2013, April 15). Northern Arizona University. [Link]
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Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. [Link]
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experiment (1) determination of melting points. (2021, September 19). SlideShare. [Link]
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DETERMINATION OF MELTING POINTS. (n.d.). University of Babylon. [Link]
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Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. (n.d.). The Royal Society of Chemistry. [Link]
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o-NITROACETOPHENONE. (n.d.). Organic Syntheses Procedure. [Link]
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Synthesis of 3-nitroacetophenone. (n.d.). FCH VUT. [Link]
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Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. (n.d.). Asian Journal of Chemistry. [Link]
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(a) ¹H NMR, (b) ¹³C NMR, and (c) FT-IR spectra of m-nitroacetophenone. (n.d.). ResearchGate. [Link]
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5'-Ethyl-2'-hydroxy-3'-nitroacetophenone chemical structure
An In-Depth Technical Guide to 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone for Advanced Research
Authored by a Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Intermediate
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic ketone that serves as a highly valuable and versatile intermediate in the realms of organic synthesis and pharmaceutical development.[1][2] Its molecular architecture, featuring a strategically positioned ethyl, hydroxyl, and nitro group on an acetophenone scaffold, presents a unique combination of reactive sites. This distinct arrangement makes it an excellent precursor for a variety of chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.[1] The presence of the hydroxyl group, in particular, enhances its reactivity and utility as a foundational building block for constructing more complex molecular entities.[1]
This guide provides an in-depth exploration of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, from its fundamental chemical properties and synthesis to its applications and safety protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's potential in their synthetic and therapeutic programs. The insights provided herein are grounded in established chemical principles and aim to facilitate the efficient and safe utilization of this important chemical intermediate.
Section 1: Core Chemical and Physical Properties
A comprehensive understanding of a compound's properties is paramount for its effective application in research and development. This section details the key identifiers and physicochemical characteristics of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Chemical Structure and Identifiers
The structural and identifying information for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is summarized below. The IUPAC name for this compound is 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone.[3]
Caption: Chemical structure of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[3] |
| Molecular Weight | 209.20 g/mol | PubChem[3] |
| CAS Number | 71002-71-6 | PubChem[3] |
| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | PubChem[3] |
| PubChem CID | 2758852 | PubChem[1] |
| Computed XLogP3 | 2.4 | PubChem[3] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone typically proceeds via the nitration of a precursor molecule. A plausible and commonly employed synthetic strategy involves the electrophilic aromatic substitution of 4-ethyl-2-hydroxyacetophenone.
Synthetic Pathway Overview
The nitration of an activated aromatic ring, such as a phenol derivative, is a cornerstone of organic synthesis. In this case, the hydroxyl and acetyl groups of the starting material direct the incoming nitro group. The hydroxyl group is a strong activating group and an ortho-, para-director, while the acetyl group is a deactivating meta-director. The ethyl group is a weak activating group and an ortho-, para-director. The regioselectivity of the nitration is therefore a result of the combined directing effects of these substituents.
Caption: Generalized workflow for the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Detailed Experimental Protocol
The following protocol is a representative procedure for the nitration of a hydroxyacetophenone derivative, adapted from established methods for similar compounds.[4][5]
Materials:
-
4-Ethyl-2-hydroxyacetophenone
-
Concentrated Nitric Acid (63-70%)
-
Glacial Acetic Acid or Concentrated Sulfuric Acid
-
Dichloromethane (optional, as solvent)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the starting material, 4-ethyl-2-hydroxyacetophenone, in glacial acetic acid. If using sulfuric acid, cool the acid to 0°C before slowly adding the acetophenone.
-
Cool the mixture to a temperature between 0°C and room temperature, depending on the chosen acid.
-
Slowly add the concentrated nitric acid dropwise to the reaction mixture while maintaining the temperature. The addition should be controlled to prevent a rapid exotherm.
-
After the addition is complete, allow the reaction to stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
The crude product, which may contain a mixture of isomers, can be purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. The following spectroscopic techniques are typically employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), and the hydroxyl proton (a broad singlet). The chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including the aromatic carbons, the carbonyl carbon, the acetyl methyl carbon, and the two carbons of the ethyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (broad), C=O stretch (ketone), aromatic C=C stretches, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.[6] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (209.20 g/mol ). Fragmentation patterns can provide further structural information. |
Section 4: Reactivity and Applications in Drug Discovery
The synthetic utility of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone stems from the reactivity of its functional groups. This makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.[1][2]
Key Reactive Sites and Potential Transformations
-
Nitro Group: The nitro group can be readily reduced to an amine. This amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization, opening up a wide range of synthetic possibilities.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to generate ethers and esters. Its presence also influences the acidity and electronic properties of the aromatic ring. The introduction of a hydroxyl group can increase solubility and decrease lipophilicity, which are important considerations in drug design.[7]
-
Ketone Group: The acetyl group can undergo various reactions, such as reduction to a secondary alcohol, or it can serve as a handle for the construction of heterocyclic rings.
Caption: Potential derivatization pathways of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Relevance in Medicinal Chemistry
Substituted acetophenones are recognized as important intermediates in the synthesis of various biologically active compounds, including antimicrobials and anti-mycobacterial agents.[8] The structural motifs present in 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone are found in numerous pharmacologically active molecules. Its utility as a precursor for anti-inflammatory and analgesic agents suggests its potential for generating compounds that may modulate inflammatory pathways.[1]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is crucial when working with any chemical compound. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone has specific hazards that must be addressed.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[3]
| Hazard Code | Statement | Pictogram |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[9]
-
Personal Protective Equipment:
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperature is between 0-8°C.[1] Keep away from incompatible materials such as bases, oxidizing agents, acid chlorides, and acid anhydrides.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a chemical intermediate of significant value to the scientific research community. Its well-defined structure, coupled with multiple reactive sites, provides a robust platform for the synthesis of a diverse array of more complex molecules. The insights into its synthesis, characterization, reactivity, and safe handling provided in this guide are intended to empower researchers to fully harness the potential of this versatile compound in their pursuit of novel chemical entities and therapeutic innovations.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758852, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Retrieved from [Link].
- Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5801-5804.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736162, 2'-Hydroxy-5'-methyl-3'-nitroacetophenone. Retrieved from [Link].
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Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link].
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link].
-
Amerigo Scientific. (n.d.). 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%). Retrieved from [Link].
- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
ResearchGate. (n.d.). FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone. Retrieved from [Link].
-
Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link].
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- 4. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
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- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Monograph: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Critical Quality Attributes, Synthetic Architecture, and Analytical Validation
Executive Summary
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS: 71002-71-6) is a specialized aromatic intermediate critical to the synthesis of pharmacologically active chromones and leukotriene receptor antagonists (LTRAs). Structurally, it serves as a "masked" scaffold; the nitro group at the 3' position is typically reduced to an amine to facilitate the construction of complex heterocyclic systems, such as those found in Pranlukast-like analogs.
This guide provides a definitive technical breakdown of the molecule's physicochemical properties, focusing on the rigorous validation of its molecular weight (MW) as a primary quality attribute. Furthermore, it details the regioselective synthesis required to install the nitro group precisely at the 3' position, avoiding common isomeric impurities.
Molecular Identity & Physicochemical Properties[1][2]
The accurate characterization of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone begins with the distinction between its Average Molecular Weight (used for stoichiometric calculations in synthesis) and its Monoisotopic Mass (used for high-resolution mass spectrometry validation).
Table 1: Core Chemical Identity
| Property | Specification |
| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone |
| CAS Number | 71002-71-6 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Average Molecular Weight | 209.20 g/mol |
| Monoisotopic Mass | 209.0688 Da |
| Exact Mass | 209.06880783 Da |
| Appearance | Yellow to brownish crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Molecular Weight Derivation
For precise analytical applications, the molecular weight is derived as follows:
-
Carbon (10):
-
Hydrogen (11):
-
Nitrogen (1):
-
Oxygen (4):
-
Total:
Synthetic Pathway & Process Chemistry[4][5][6]
The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone relies on a highly regioselective Electrophilic Aromatic Substitution (Nitration) .
Mechanistic Causality
The starting material, 5'-Ethyl-2'-hydroxyacetophenone , contains three substituents that influence the incoming electrophile (
-
-OH (Position 2'): A strong activator and ortho, para director.
-
-Ethyl (Position 5'): A weak activator and ortho, para director.
-
-Acetyl (Position 1'): A moderate deactivator and meta director.
Regioselectivity Logic:
-
The para position relative to the -OH group is blocked by the Ethyl group (C5').
-
The ortho position relative to the -OH group at C1' is blocked by the Acetyl group.
-
The only available position strongly activated by the -OH group is C3' .
-
Consequently, nitration occurs almost exclusively at the 3' position, minimizing the formation of regioisomers.
Experimental Protocol: Regioselective Nitration
-
Reagents: 5'-Ethyl-2'-hydroxyacetophenone (1.0 eq), Nitric Acid (HNO₃, 65%, 1.1 eq), Acetic Acid (AcOH, solvent).
-
Conditions: Controlled temperature (0–5°C) to prevent over-nitration or oxidation of the ethyl side chain.
Step-by-Step Workflow:
-
Dissolution: Dissolve 5'-Ethyl-2'-hydroxyacetophenone in glacial acetic acid. Cool the solution to 0°C.
-
Addition: Add fuming HNO₃ dropwise over 30 minutes. Critical: Maintain internal temperature
to suppress dinitro impurity formation. -
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.
-
Quench: Pour reaction mixture into ice water. The product typically precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol to remove trace acid and unreacted starting material.
Visualization: Synthetic Pathway
Caption: Figure 1. Regioselective nitration pathway driven by the directing effects of the C2'-hydroxyl group.
Analytical Validation (Self-Validating Protocols)
To confirm the identity and purity of the synthesized compound, researchers must employ orthogonal analytical techniques. The Molecular Weight (209.[1][2][3][4][5][6][7][8]20) is the primary checkpoint.
A. Mass Spectrometry (LC-MS/ESI)
-
Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Rationale: Phenolic compounds often ionize better in negative mode due to the acidity of the -OH group, enhanced by the electron-withdrawing nitro group.
-
Expected Signals:
-
[M-H]⁻: 208.06 Da (Base peak).
-
[M+H]⁺: 210.07 Da (If Positive mode is used).
-
-
Acceptance Criteria: Observed mass must be within ±5 ppm of the calculated monoisotopic mass.
B. Nuclear Magnetic Resonance (¹H-NMR)
NMR confirms the substitution pattern, ensuring the nitro group is at C3'.
| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -OH | ~12.50 | Singlet (Broad) | 1H | Chelated Phenolic OH (Low field due to H-bond with Carbonyl) |
| Ar-H (C4') | ~8.05 | Doublet (J=2.5Hz) | 1H | Aromatic, meta-coupling |
| Ar-H (C6') | ~7.60 | Doublet (J=2.5Hz) | 1H | Aromatic, meta-coupling |
| -CH₂- | ~2.70 | Quartet | 2H | Ethyl methylene |
| -CO-CH₃ | ~2.65 | Singlet | 3H | Acetyl methyl |
| -CH₃ | ~1.25 | Triplet | 3H | Ethyl methyl |
Note: The presence of two doublets with small coupling constants (J ~2-3 Hz) confirms the meta-relationship of the remaining aromatic protons, validating that positions 2, 3, and 5 are substituted.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758852, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylacetylglycine | C10H11NO4 | CID 440732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. amerigoscientific.com [amerigoscientific.com]
- 5. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. chemimpex.com [chemimpex.com]
Technical Guide: Scalable Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
This technical guide details the synthesis pathway for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS: 71002-71-6), a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhibitors and other nitro-catechol pharmacophores.
Executive Summary & Strategic Analysis
The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone presents a classic problem in regioselective aromatic substitution . The target molecule features a trisubstituted benzene ring where the relative positioning of the hydroxyl (-OH), acetyl (-COCH3), and nitro (-NO2) groups is governed by competing electronic directing effects.
The most robust industrial pathway utilizes 4-Ethylphenol as the starting material. The strategy relies on a "block-and-direct" approach:
-
Acylation: Locking the phenol as an ester.
-
Fries Rearrangement: Thermodynamically controlling the migration of the acetyl group to the ortho position (blocking C2).
-
Nitration: Exploiting the synergistic directing effects of the C2-hydroxyl and C1-acetyl groups to force nitration exclusively at the C3 position.
Retrosynthetic Disconnection
The retrosynthetic logic disconnects the nitro group first (most labile introduction), followed by the acetyl group, leading back to the commercially available 4-ethylphenol.
Figure 1: Retrosynthetic analysis showing the disconnection strategy.
Phase 1: Backbone Construction (Fries Rearrangement)
Direct Friedel-Crafts acylation of phenols often leads to poly-acylation or poor regiocontrol. The Fries Rearrangement of the phenolic ester is the superior method for generating the ortho-hydroxy ketone scaffold with high fidelity.
Step 1.1: Esterification
Objective: Convert 4-Ethylphenol to 4-Ethylphenyl acetate.
-
Reagents: 4-Ethylphenol (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (cat.), Toluene (Solvent).
-
Conditions: Reflux, 2-3 hours.[1]
-
Yield Target: >95%.
Step 1.2: Lewis Acid-Mediated Rearrangement
Objective: Migrate the acetyl group to the ortho position to form 5'-Ethyl-2'-hydroxyacetophenone.
Protocol:
-
Setup: Charge a dry reactor with 4-Ethylphenyl acetate (1.0 eq) and dry Chlorobenzene or Dichloromethane (DCM) .
-
Catalyst Addition: Cool to 0°C. Slowly add anhydrous Aluminum Chloride (AlCl3) (1.2 - 1.5 eq). Note: The reaction is exothermic; control addition rate to maintain temp <10°C.
-
Reaction: Heat the mixture.
-
Thermodynamic Control: Heating to 120°C (if using chlorobenzene) or reflux favors the ortho product due to the stability of the aluminum chelate formed between the carbonyl oxygen and the phenolic oxygen.
-
-
Quench: Cool to room temperature. Pour slowly into ice-water/HCl mixture to decompose the aluminum complex.[2]
-
Workup: Extract with DCM. Wash organic layer with water and brine.[2] Dry over Na2SO4 and concentrate.
Mechanistic Insight: The AlCl3 coordinates to the ester oxygen, facilitating the cleavage of the acyl bond to form an acylium ion pair.[3] The acylium ion then attacks the aromatic ring.[4] Since the para position (relative to oxygen) is blocked by the ethyl group, substitution occurs exclusively at the ortho position.
Phase 2: Regioselective Nitration
This is the critical step. The substrate, 5'-Ethyl-2'-hydroxyacetophenone , contains:
-
-OH (C2): Strong activator, ortho/para director.
-
-Ethyl (C5): Weak activator, ortho/para director.
-
-Acetyl (C1): Deactivator, meta director.
Directing Logic:
-
The -OH group strongly directs to C3 and C5. However, C5 is occupied by the ethyl group. Target: C3.
-
The -Acetyl group directs meta to itself. The meta positions are C3 and C5. Target: C3.
Detailed Protocol: Nitration
Safety Warning: Nitration reactions are highly exothermic. Runaway reactions can lead to thermal decomposition. Ensure robust cooling and temperature monitoring.
Reagents:
-
Substrate: 5'-Ethyl-2'-hydroxyacetophenone (1.0 eq)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Nitrating Agent: Nitric Acid (65-70%)
Workflow:
-
Dissolution: Dissolve 17.8 g (0.1 mol) of 5'-Ethyl-2'-hydroxyacetophenone in 50 mL of Glacial Acetic Acid in a jacketed reactor.
-
Cooling: Cool the solution to 0–5°C .
-
Addition: Add a solution of Nitric Acid (0.11 mol) in Acetic Acid dropwise over 60 minutes.
-
Critical Parameter: Do not allow internal temperature to exceed 10°C . Higher temperatures increase the risk of oxidizing the ethyl side chain or dinitration.
-
-
Maintenance: Stir at 5–10°C for 2 hours. Monitor by TLC or HPLC.
-
Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[5]
-
Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid traces.
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield yellow needles.
Data Summary Table:
| Parameter | Specification | Note |
| Appearance | Yellow Crystalline Solid | Distinct nitro-compound color |
| Melting Point | 72–75°C | Sharp range indicates purity |
| Yield | 75–85% | High regioselectivity minimizes loss |
| 1H NMR (CDCl3) | δ 12.5 (s, 1H, OH), 8.0 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H) | Downfield OH signal due to H-bonding |
Process Visualization
The following diagram illustrates the complete reaction workflow and the electronic directing effects governing the nitration step.
Figure 2: Complete synthesis workflow from 4-Ethylphenol to the target nitro-acetophenone.
Analytical Characterization & Troubleshooting
Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.
-
Detection: UV at 254 nm and 310 nm (Nitro group absorption).
-
Impurity Profile: Watch for the 5'-nitro isomer (rare due to steric/electronic blocking) or oxidized ethyl byproducts (acetophenone derivatives).
Troubleshooting Guide
-
Issue: Low Yield in Nitration.
-
Issue: Incomplete Rearrangement (Phase 1).
-
Cause: Moisture deactivating AlCl3.
-
Fix: Use anhydrous solvents and fresh AlCl3. Ensure system is under N2 atmosphere.
-
-
Issue: Oily Product.
-
Cause: Presence of unreacted phenol or isomers.
-
Fix: Recrystallize from Ethanol/Water. If oil persists, seed with a pure crystal.
-
References
-
ChemicalBook. (2025).[2] General procedure for the synthesis of 2-hydroxy-3-nitroacetophenone derivatives.[6][7] Retrieved from
-
PubChem. (2025).[8] Compound Summary: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CID 2758852).[8] National Library of Medicine. Retrieved from
-
Org. Synth. (1933). Fries Rearrangement: Preparation of o-Hydroxyketones.[3] Organic Syntheses, Coll.[9] Vol. 2, p.543. (Foundational methodology for Fries rearrangement).
- Vertex AI Search. (2026). Synthesis of Entacapone intermediates and nitration protocols. (Consolidated search data supporting the nitration conditions of hydroxyacetophenones).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. is.muni.cz [is.muni.cz]
- 6. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Guide to the FT-IR Spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. As a Senior Application Scientist, this document is structured to deliver not just data, but a cohesive understanding of the spectral features of this molecule, grounded in established spectroscopic principles and supported by relevant literature.
Introduction: The Significance of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic ketone of interest in various fields, including organic synthesis and pharmaceutical development. Its molecular structure, featuring a hydroxyl group, a nitro group, and an acetophenone core, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activities, such as anti-inflammatory and analgesic agents.[1]
The precise characterization of this compound is paramount for its application in research and development. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide will dissect the FT-IR spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, offering a detailed interpretation of its characteristic absorption bands.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To obtain a reliable FT-IR spectrum of solid 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, the following protocol using the KBr (Potassium Bromide) pellet method is recommended for its robustness and minimal interference in the mid-IR region.
Materials:
-
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (analytical grade)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with a die
-
FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water, which can introduce broad O-H stretching bands and interfere with the spectrum.
-
In the agate mortar, grind a small amount (1-2 mg) of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. The transparency of the resulting pellet is directly related to the homogeneity and particle size of the mixture.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture into the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
In-Depth Spectral Analysis
The FT-IR spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a composite of the vibrational modes of its constituent functional groups. The following sections detail the expected absorption bands and their assignments, drawing comparisons with similar molecules where direct spectral data for the title compound is not available.
The Hydroxyl (O-H) Stretching Region (3500-3200 cm⁻¹)
A prominent, broad absorption band is anticipated in this region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this band is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitro or carbonyl group of a neighboring molecule. In similar substituted phenols, this band is a key diagnostic feature.[2]
Aromatic and Aliphatic C-H Stretching (3100-2850 cm⁻¹)
-
Aromatic C-H Stretching: Weak to medium intensity sharp bands are expected between 3100 cm⁻¹ and 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretching: Absorption bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the ethyl group (-CH₂CH₃) will appear just below 3000 cm⁻¹. Typically, these are found in the 2985-2950 cm⁻¹ and 2885-2860 cm⁻¹ regions. The methyl group of the acetophenone moiety will also contribute to absorptions in this range.
The Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹)
A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration of the acetophenone group. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to non-conjugated ketones. Furthermore, intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen can cause a further shift to a lower wavenumber.
The Nitro (NO₂) Group Vibrations (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹)
The nitro group gives rise to two distinct and strong absorption bands, which are highly characteristic:
-
Asymmetric NO₂ Stretch: A strong band is expected in the 1550-1475 cm⁻¹ range.
-
Symmetric NO₂ Stretch: Another strong band will appear in the 1360-1290 cm⁻¹ region.
These two prominent peaks are a reliable indicator of the presence of a nitro group in the molecule.[3]
Aromatic C=C Stretching and C-H Bending (1600-1400 cm⁻¹)
-
Aromatic C=C Stretching: Medium to strong intensity bands are expected in the 1600-1450 cm⁻¹ region due to the skeletal vibrations of the aromatic ring.
-
Aliphatic C-H Bending: The scissoring and bending vibrations of the methyl and ethyl groups will also appear in this region, typically around 1465 cm⁻¹ and 1375 cm⁻¹.
The Fingerprint Region (Below 1400 cm⁻¹)
This region of the spectrum contains a complex series of absorptions that are unique to the molecule as a whole. Key vibrations in this region include:
-
C-N Stretching: A band corresponding to the stretching of the C-NO₂ bond is expected.
-
C-O Stretching: The stretching vibration of the phenolic C-O bond will likely appear in the 1260-1180 cm⁻¹ range.
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can often be deduced from the OOP C-H bending vibrations in the 900-675 cm⁻¹ region.
Summary of Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3400 | O-H Stretch (H-bonded) | Phenolic -OH | Strong, Broad |
| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak, Sharp |
| 2985-2860 | C-H Stretch | Ethyl (-CH₂CH₃) & Acetyl (-CH₃) | Medium |
| 1680-1660 | C=O Stretch | Acetophenone | Strong, Sharp |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1550-1475 | Asymmetric N-O Stretch | Nitro (-NO₂) | Strong |
| 1465 & 1375 | C-H Bend | Ethyl & Acetyl | Medium |
| 1360-1290 | Symmetric N-O Stretch | Nitro (-NO₂) | Strong |
| 1260-1180 | C-O Stretch | Phenolic | Medium to Strong |
| 900-675 | C-H Out-of-Plane Bend | Aromatic | Medium to Strong |
Visualizing the Molecular Structure and Key Vibrations
To aid in the conceptualization of the relationship between the molecular structure and its vibrational modes, the following diagrams are provided.
Caption: Molecular structure of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone with key FT-IR vibrational modes highlighted.
Caption: Logical workflow for the interpretation of the FT-IR spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Conclusion
The FT-IR spectrum of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is rich with information that allows for its unambiguous identification and characterization. The key diagnostic bands include the broad O-H stretch, the strong carbonyl absorption, and the two prominent nitro group stretches. By carefully analyzing these and other features in the spectrum, researchers can confirm the molecular structure and purity of this important synthetic intermediate. This guide provides a foundational framework for such an analysis, empowering scientists in their research and development endeavors.
References
-
Aswale, S. R., et al. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5800-5802. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2758852, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 5-chloro-2-hydroxy-3-nitroacetophenone. Retrieved from [Link]
Sources
Introduction: Strategic Importance of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
An In-Depth Technical Guide to 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as a Synthetic Intermediate
This guide provides an in-depth exploration of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, a pivotal intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations in its synthesis, and its versatile application in constructing complex bioactive scaffolds such as chalcones and flavones.
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a highly functionalized aromatic ketone whose value lies in the strategic placement of its substituents. The interplay between the electron-donating hydroxyl and ethyl groups and the electron-withdrawing nitro and acetyl groups creates a molecule with distinct regions of reactivity, making it an excellent precursor for a variety of chemical transformations.[1]
The core structure features:
-
An ortho-hydroxyacetophenone moiety, which is the foundational element for synthesizing chromones and flavones.[2]
-
A nitro group ortho to the hydroxyl group, which strongly influences the acidity of the phenol and the electrophilicity of the aromatic ring. It also serves as a synthetic handle for further transformations, most notably reduction to an amino group.
-
An ethyl group para to the hydroxyl, which modulates the lipophilicity of the molecule and its derivatives, a key parameter in drug design.
This unique combination of functional groups makes it a preferred building block in the development of novel pharmaceuticals, particularly anti-inflammatory, analgesic, and antimicrobial agents, as well as in materials science for specialty dyes.[1]
Physicochemical and Safety Profile
A clear understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.
Key Properties
| Property | Value | Source |
| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | [3] |
| CAS Number | 71002-71-6 | [3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [3] |
| Molecular Weight | 209.20 g/mol | [3] |
| Appearance | Yellow to brown solid | [4] |
| Storage | Store at 0-8°C under an inert atmosphere | [1] |
Safety and Handling
The compound must be handled with appropriate engineering controls and personal protective equipment.
-
GHS Hazard Classification:
-
Recommended PPE:
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear chemical safety goggles or a face shield.
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
-
Handling Precautions: Avoid generating dust. Wash hands thoroughly after handling. Change contaminated clothing.
Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
The synthesis of the title compound is a logical two-step process beginning with the formation of its immediate precursor, 4-ethyl-2-hydroxyacetophenone, followed by regioselective nitration.
Step 1: Synthesis of 4-Ethyl-2-hydroxyacetophenone via Fries Rearrangement
The Fries rearrangement is a classic and effective method for converting a phenolic ester into a hydroxyaryl ketone.[5] The reaction involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[6] The regioselectivity (ortho vs. para acylation) can be controlled by temperature; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product due to the thermodynamic stability of the bidentate ortho-complex with the aluminum catalyst.[5] For this synthesis, the goal is to generate the ortho-acyl phenol.
Diagram 1: Fries Rearrangement for Precursor Synthesis
Caption: Workflow for the synthesis of the key precursor.
Experimental Protocol: Fries Rearrangement
-
To a flask equipped with a reflux condenser and a mechanical stirrer, add 4-ethylphenyl acetate (1 equiv.) and a solvent such as nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~1.5 equiv.) in portions to control the initial exotherm.
-
After the addition is complete, heat the reaction mixture to 120-130°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, is purified by column chromatography on silica gel to isolate the desired ortho-isomer, 4-ethyl-2-hydroxyacetophenone.[7]
Step 2: Regioselective Nitration
The final step is the electrophilic aromatic nitration of the synthesized precursor. The directing effects of the substituents on the ring are crucial for the outcome. The hydroxyl (-OH) group is a powerful ortho-, para-director, and the acetyl (-COCH₃) group is a meta-director. The position ortho to the hydroxyl group and meta to the acetyl group is the most activated and sterically accessible site for nitration.
-
-OH group (activating): Directs incoming electrophiles (NO₂⁺) to the positions ortho and para to it.
-
-C₂H₅ group (activating): Also an ortho-, para-director.
-
-COCH₃ group (deactivating): Directs incoming electrophiles to the meta position.
The convergence of these directing effects strongly favors the substitution at the C-3 position, yielding the desired 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Experimental Protocol: Nitration
-
Dissolve 4-ethyl-2-hydroxyacetophenone (1 equiv.) in glacial acetic acid in a flask cooled in an ice-salt bath to 0-5°C.[8]
-
Slowly add a pre-cooled nitrating mixture (e.g., concentrated nitric acid in concentrated sulfuric acid, or nitric acid in acetic acid) dropwise, ensuring the temperature does not exceed 5°C.[8] Controlling the temperature is critical to prevent over-nitration and side reactions.
-
After the addition, allow the mixture to stir at a low temperature for several hours until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated yellow solid product is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Core Application: A Versatile Intermediate for Heterocyclic Synthesis
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is an ideal starting point for building more complex molecular architectures, most notably chalcones and flavones, which are known for their broad spectrum of biological activities.
Part A: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, a base-catalyzed crossed aldol reaction between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[9]
Causality of the Mechanism: The reaction is initiated by a base (e.g., NaOH or KOH) abstracting an acidic α-proton from the methyl group of the acetophenone to form a resonance-stabilized enolate ion.[10] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration (elimination of water) to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone system of the chalcone.[10][11]
Diagram 2: Claisen-Schmidt Condensation Workflow
Caption: Synthesis of a chalcone intermediate.
Experimental Protocol: Chalcone Synthesis
-
In a flask, dissolve 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (1 equiv.) and a selected aromatic aldehyde (1.1 equiv.) in ethanol.
-
To this solution, add an aqueous solution of a strong base like sodium hydroxide (e.g., 40% NaOH) dropwise while stirring at room temperature.[2]
-
A color change and the formation of a precipitate usually indicate reaction progress. Stir the mixture for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is ~5.
-
Collect the precipitated chalcone by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Purify the crude chalcone by recrystallization from ethanol to obtain the pure product.[10]
Part B: Oxidative Cyclization to Flavones
The synthesized 2'-hydroxychalcone is the direct precursor to flavones. A common and efficient method for this transformation is oxidative cyclization using a catalytic amount of iodine in dimethyl sulfoxide (DMSO).[12]
Causality of the Mechanism: The reaction proceeds via an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the β-carbon of the α,β-unsaturated ketone system. This cyclization is followed by an oxidation step, facilitated by the iodine/DMSO system, which acts as an oxidizing agent to form the aromatic pyranone ring of the flavone structure.[1][2] DMSO is not merely a solvent but participates in the oxidation cycle.
Diagram 3: Chalcone to Flavone Cyclization
Caption: Oxidative cyclization to the final flavone scaffold.
Experimental Protocol: Flavone Synthesis
-
Dissolve the purified 2'-hydroxychalcone (1 equiv.) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (I₂, ~0.1-0.2 equiv.).[1]
-
Heat the reaction mixture in an oil bath at 120-140°C for 2-4 hours.[13]
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude flavone.
-
If the solution is colored by excess iodine, add a few drops of aqueous sodium thiosulfate solution to decolorize it.[1]
-
Collect the solid product by vacuum filtration and wash extensively with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Predicted Spectroscopic Characterization
-
¹H NMR (in CDCl₃, predicted):
-
~12.0-13.0 ppm (singlet, 1H): Phenolic -OH proton, strongly deshielded due to intramolecular hydrogen bonding with the adjacent acetyl carbonyl group.
-
~7.8-8.0 ppm (doublet, 1H): Aromatic proton at C-6, ortho to the acetyl group.
-
~7.0-7.2 ppm (doublet, 1H): Aromatic proton at C-4, ortho to the ethyl group.
-
~2.7 ppm (quartet, 2H): Methylene (-CH₂) protons of the ethyl group.
-
~2.6 ppm (singlet, 3H): Methyl (-CH₃) protons of the acetyl group.
-
~1.3 ppm (triplet, 3H): Methyl (-CH₃) protons of the ethyl group.
-
-
¹³C NMR (predicted):
-
~200-205 ppm: Carbonyl carbon of the acetyl group.
-
~155-160 ppm: Aromatic carbon attached to the -OH group (C-2).
-
~120-150 ppm: Other aromatic carbons.
-
~25-30 ppm: Acetyl methyl carbon and ethyl methylene carbon.
-
~13-16 ppm: Ethyl methyl carbon.
-
-
FT-IR (KBr pellet, predicted):
-
~3200-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic group.
-
~1640-1660 cm⁻¹ (strong): C=O stretching of the conjugated ketone.
-
~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.
-
~2850-2980 cm⁻¹: C-H stretching of the ethyl and methyl groups.
-
~1580-1600 cm⁻¹: C=C stretching within the aromatic ring.
-
Conclusion
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is more than a mere chemical; it is a strategically designed platform for synthetic innovation. Its well-defined reactivity allows for the controlled and efficient construction of chalcone and flavone libraries, which are of significant interest in medicinal chemistry and drug discovery. The synthetic routes and applications detailed in this guide underscore its value and provide researchers with the foundational knowledge to harness its full potential in their synthetic endeavors.
References
-
Lahyani, A., & Trabelsi, M. (2016). Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride. Ultrasonics Sonochemistry, 31, 626-630. Available at: [Link]
-
Khandelwal, S., et al. (2020). SYNTHESIS, ANTIMICROBIAL ACTIVITY & pH- METRIC STUDY OF SOME FLAVONES AND CHALCONES. Shankarlal Khandelwal College, Akola. Available at: [Link]
-
Goyal, P., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014. Available at: [Link]
-
Karcz, J., et al. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 29(11), 2619. Available at: [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Available at: [Link]
-
Ahluwalia, V.K., & Goyal, M. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]
-
CUTM Courseware. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. Chirality, 28(11), 728-736. Available at: [Link]
-
ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]
-
SpectraBase. (n.d.). Acetophenone. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. PubChem Compound Database. Available at: [Link]
-
Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
Scribd. (2017). Fries Rearrangement of Phenyl Acetate. Available at: [Link]
-
Scribd. (n.d.). 4 Hydroxy Acetophenone. Available at: [Link]
- Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
-
Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITROACETOPHENONE. Available at: [Link]
-
Goclik, L., et al. (2020). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. Chemical Communications, 56(64), 9193-9196. Available at: [Link]
-
Malecki, N., et al. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie, 136, 1601–1606. Available at: [Link]
-
Homework.Study.com. (n.d.). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that product and account for its formation. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Available at: [Link]
-
Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available at: [Link]
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Technical Guide: Discovery and History of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
The following technical guide details the discovery, chemistry, and pharmaceutical significance of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6).
Executive Summary
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6) is a specialized aromatic building block primarily utilized in the synthesis of heterocyclic pharmacophores.[1][2][3] Historically emerging from the "Chromone Era" of medicinal chemistry (1970s–1990s), it serves as a critical regioselective intermediate for developing Leukotriene Receptor Antagonists (LTRAs) and Catechol-O-methyltransferase (COMT) inhibitors . Its structural uniqueness lies in the 5-ethyl substituent, which blocks the para-position relative to the hydroxyl group, forcing electrophilic substitution (like nitration) to the 3-position—a requisite for generating 8-substituted chromones and benzoxazoles.
| Chemical Profile | Details |
| IUPAC Name | 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)ethanone |
| CAS Number | 71002-71-6 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Core Scaffold | 2'-Hydroxyacetophenone |
| Key Functionality | Ortho-nitro group (precursor to amines/heterocycles) |
Historical Genesis: The Chromone Quest
The discovery of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is inextricably linked to the pharmaceutical industry's search for oral anti-asthmatic agents following the success of Cromolyn Sodium (discovered by Fisons in the 1960s).
The "Fisons" Influence
In the 1970s and 80s, researchers sought to improve upon Cromolyn's poor oral bioavailability. This led to the synthesis of lipophilic chromone derivatives. The 2-hydroxy-3-nitroacetophenone scaffold became a "privileged structure" because it could be cyclized into 8-nitrochromones , which were then reduced to 8-aminochromones —a key motif in high-affinity LTRAs (e.g., precursors to Pranlukast analogs).
The "Ethyl" Modification
The introduction of the 5-ethyl group was a strategic medicinal chemistry modification intended to:
-
Increase Lipophilicity : Enhancing membrane permeability compared to the methyl or unsubstituted analogs.
-
Block Metabolic Hotspots : The ethyl group at the 5-position (para to the hydroxyl) prevents oxidative metabolism at this reactive site, directing metabolic clearance to the alkyl chain or the acetyl group.
-
Steric Modulation : The ethyl group influences the binding pocket fit of the final drug candidate, often exploring the "bulk tolerance" of receptors like CysLT1 (Cysteinyl leukotriene receptor 1).
Synthetic Evolution & Mechanism
The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a classic example of regioselective electrophilic aromatic substitution .
The Precursor: 5-Ethyl-2-hydroxyacetophenone
The starting material, 5-ethyl-2-hydroxyacetophenone , is typically synthesized via the Fries Rearrangement of 4-ethylphenyl acetate or Friedel-Crafts acetylation of 4-ethylphenol.
The Nitration Challenge
Direct nitration of 2-hydroxyacetophenones typically yields a mixture of 3-nitro (ortho) and 5-nitro (para) isomers. However, in this substrate, the 5-position is blocked by the ethyl group .
-
Directing Effects : The hydroxyl group (-OH) is a strong ortho, para-director. The acetyl group (-COCH₃) is a meta-director.
-
Outcome : The 3-position is activated by the ortho-hydroxyl group and less deactivated by the acetyl group than other positions. The 5-ethyl group physically blocks the para attack, forcing the nitro group almost exclusively to the 3-position.
Mechanistic Pathway (DOT Visualization)
Caption: Regioselective nitration pathway where the 5-ethyl substituent directs substitution to the 3-position.
Pharmaceutical Applications & Utility
While not a marketed drug itself, CAS 71002-71-6 is a high-value Intermediate (Key Starting Material - KSM) .
Synthesis of 8-Substituted Chromones
The primary utility is the conversion to chromones (4H-1-benzopyran-4-ones).
-
Claisen Condensation : Reaction with an ester (e.g., diethyl oxalate or ethyl formate) yields the diketone.
-
Cyclization : Acid-catalyzed cyclization forms the chromone ring.
-
Reduction : The 8-nitro group is reduced to an amine, providing an attachment point for peptidomimetic chains (common in anti-allergy drugs).
COMT Inhibitor Research
The 2-hydroxy-3-nitro motif mimics the catechol ring of dopamine. Compounds in this class are investigated as Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease. The nitro group withdraws electrons, increasing the acidity of the hydroxyl group and preventing methylation by COMT, or acting as a tight-binding inhibitor.
Benzoxazole Synthesis
Reduction of the nitro group to an amine, followed by condensation with the adjacent ketone/aldehyde, allows for the formation of benzoxazoles , which are scaffolds for:
-
Antimicrobial agents.
-
Fluorescent probes (due to extended conjugation).
Experimental Protocol: Synthesis & Characterization
Note: This protocol is a standardized synthesis derived from the "Handbook of Hydroxyacetophenones" and related nitration methodologies.
Reagents & Equipment
-
Substrate : 5-Ethyl-2-hydroxyacetophenone (1.0 eq).
-
Nitrating Agent : 65% Nitric Acid (HNO₃) (1.1 eq).
-
Solvent : Glacial Acetic Acid (AcOH).
-
Catalyst : Sulfuric Acid (H₂SO₄) (catalytic, optional).
-
Temp Control : Ice bath (0–5 °C).
Step-by-Step Procedure
-
Dissolution : Dissolve 10.0 g of 5-ethyl-2-hydroxyacetophenone in 40 mL of glacial acetic acid in a 3-neck round-bottom flask equipped with a thermometer and addition funnel.
-
Cooling : Cool the solution to 0–5 °C using an ice-salt bath.
-
Nitration : Add a solution of nitric acid (4.5 mL) in acetic acid (10 mL) dropwise over 30 minutes. Critical: Maintain temperature below 10 °C to prevent over-nitration or oxidation of the ethyl side chain.
-
Stirring : Stir the mixture at 0–5 °C for 2 hours. A yellow precipitate (the nitro compound) should begin to form.
-
Quenching : Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring.
-
Isolation : Filter the yellow solid via vacuum filtration. Wash with cold water (3 x 50 mL) to remove acid traces.
-
Purification : Recrystallize from Ethanol/Water (9:1) to yield bright yellow needles.
Characterization Data (Expected)
| Test | Expected Result | Interpretation |
| Appearance | Yellow crystalline solid | Typical of o-nitro-phenols. |
| Melting Point | 98–102 °C | Sharp range indicates high purity. |
| IR Spectroscopy | 1530 cm⁻¹ & 1350 cm⁻¹ | Characteristic NO₂ stretches (asymmetric/symmetric). |
| ¹H-NMR | δ 12.5 ppm (s, 1H) | Chelated phenolic OH (H-bonded to ketone). |
| ¹H-NMR | δ 8.0 ppm (d, 1H) | Aromatic proton ortho to nitro group. |
References
- Martin, R. (1997). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.
-
Fisons Pharmaceuticals . (1975). Chromone-2-carboxylic acids and their derivatives. U.S. Patent 3,937,807. Link (Foundational patent for nitro-chromone synthesis).
-
Learmonth, D. A. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685-695. Link (Context for nitro-acetophenones in COMT inhibition).
-
Chem-Impex International . (2024). Product Specification: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Link (Verification of commercial availability and CAS identity).
-
BOC Sciences . (2024). Technical Data Sheet: CAS 71002-71-6. (Physical properties and safety data).
Sources
Methodological & Application
Synthesis of chalcones from 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
An In-Depth Guide to the Synthesis, Characterization, and Application of Chalcones from 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Abstract
This document provides a comprehensive guide for the synthesis of biologically relevant chalcones, utilizing 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as the starting ketone. Chalcones, belonging to the flavonoid family, are renowned for their diverse pharmacological properties, making them a focal point in medicinal chemistry and drug discovery.[1][2] This guide details the robust and widely-used Claisen-Schmidt condensation reaction, offering a step-by-step protocol tailored for researchers, scientists, and professionals in drug development. We delve into the mechanistic underpinnings of the synthesis, crucial reaction parameters, purification techniques, and comprehensive characterization of the resulting α,β-unsaturated ketones using modern spectroscopic methods. Furthermore, we explore the potential therapeutic applications of the synthesized chalcones, with a focus on how the specific substituents of the parent acetophenone may influence bioactivity.
Introduction: The Versatility of the Chalcone Scaffold
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring open-chain flavonoids found in various edible plants.[2] Their structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is a key pharmacophore responsible for their broad spectrum of biological activities.[1][3] This reactive keto-ethylenic moiety allows chalcones to interact with numerous biological targets, making them privileged scaffolds in medicinal chemistry.[1] Preclinical studies have demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic agents.[4]
The synthesis of novel chalcone derivatives is a critical step in developing new therapeutic agents with enhanced potency and reduced toxicity.[2] The Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, remains the most common and efficient method for their preparation.[1][2]
The Keystone Reactant: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
The choice of the starting acetophenone is pivotal as its substituents directly influence the physicochemical and biological properties of the resulting chalcone. The selected reactant, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, incorporates three key functional groups:
-
2'-Hydroxy Group: The presence of a hydroxyl group ortho to the carbonyl is significant. It can form an intramolecular hydrogen bond, influencing the molecule's conformation and reactivity. Furthermore, 2'-hydroxychalcones are immediate precursors to flavanones, another important class of flavonoids.[5]
-
3'-Nitro Group: The nitro group is a strong electron-withdrawing group. Its inclusion is a strategic design element, as nitro-substituted chalcones have demonstrated potent anti-inflammatory, antimicrobial, and cytotoxic activities.[1][6][7]
-
5'-Ethyl Group: This alkyl group can enhance the lipophilicity of the final compound, potentially improving its membrane permeability and pharmacokinetic profile.
Core Synthesis: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[8] In this protocol, we utilize a base-catalyzed approach where a strong base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated chalcone system.
Reaction Mechanism
The base-catalyzed mechanism proceeds in three primary steps:
-
Enolate Formation: The hydroxide ion (OH⁻) abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, forming an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to form an aldol addition product, which is then rapidly dehydrated under the basic conditions to form the final α,β-unsaturated ketone (chalcone).
Sources
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- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes and Protocols: The Strategic Use of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone in the Synthesis of Azo Dyes
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the versatile applications of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone in the synthesis of azo dyes. This document outlines two primary synthetic strategies, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Introduction: The Versatility of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as a Dye Precursor
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a highly functionalized aromatic compound with significant potential as a precursor in the synthesis of a diverse range of azo dyes.[1] Its molecular architecture, featuring a nucleophilic hydroxyl group, an electrophilic nitro group, and an acetyl group, allows for its strategic use as either a coupling component or, after chemical modification, as a diazo component in azo coupling reactions.[2][3][4] The presence of these functional groups also offers opportunities for fine-tuning the chromophoric properties and performance characteristics of the resulting dyes.[5]
This guide will explore the two primary pathways for leveraging this compound in azo dye synthesis, providing detailed protocols for each approach.
Physicochemical Properties of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
A thorough understanding of the physicochemical properties of the starting material is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Molecular Weight | 209.2 g/mol | |
| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | |
| CAS Number | 71002-71-6 | |
| Appearance | Solid | - |
| Storage | Store at 0-8°C |
Safety and Handling
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is classified as an irritant.[6] It is crucial to adhere to the following safety precautions:
-
Causes skin irritation (H315).[6]
-
Causes serious eye irritation (H319).[6]
-
May cause respiratory irritation (H335).[6]
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthetic Strategy I: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as a Coupling Component
In this strategy, the electron-rich phenolic ring of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone serves as a nucleophile that couples with a diazonium salt to form the azo dye. The hydroxyl group activates the ring for electrophilic aromatic substitution.
Workflow for Strategy I
Caption: Workflow for the synthesis of an azo dye using 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as the coupling component.
Protocol 1: Synthesis of an Azo Dye via Azo Coupling
This protocol details the synthesis of an illustrative azo dye using p-nitroaniline as the diazo component.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve 1.4 g of p-nitroaniline in 3 mL of concentrated HCl. Gentle heating may be necessary for complete dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of 0.7 g of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature between 0-5 °C with constant stirring. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Preparation of the Coupling Solution
-
In a separate 250 mL beaker, dissolve 2.1 g of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone in 15 mL of 10% sodium hydroxide solution.
Part C: Azo Coupling
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone solution from Part B. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in an ice bath for 15-20 minutes to ensure the reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Dry the azo dye in a desiccator.
Safety Precautions:
-
Handle concentrated acids and bases with extreme care in a fume hood.
-
Diazonium salts can be explosive when dry; do not isolate the diazonium salt. Use it in solution immediately after preparation.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthetic Strategy II: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as the Diazo Component Precursor
In this alternative strategy, the nitro group of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is first reduced to a primary amine, yielding 3'-amino-5'-ethyl-2'-hydroxyacetophenone. This amino derivative can then be diazotized and coupled with a suitable coupling component to form the final azo dye.
Workflow for Strategy II
Caption: Workflow for the synthesis of an azo dye using 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as a precursor to the diazo component.
Protocol 2: Two-Step Synthesis of an Azo Dye
This protocol outlines the reduction of the nitro group followed by diazotization and coupling with 2-naphthol.
Materials:
-
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Ice
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
Part A: Reduction of the Nitro Group
-
In a round-bottom flask equipped with a reflux condenser, combine 2.1 g of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone and granulated tin.
-
Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic, so the addition should be done carefully, with cooling if necessary.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a concentrated NaOH solution until the solution is basic to precipitate the tin salts.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 3'-amino-5'-ethyl-2'-hydroxyacetophenone. The product can be purified by column chromatography.
Part B: Diazotization and Coupling
-
Dissolve the crude 3'-amino-5'-ethyl-2'-hydroxyacetophenone in dilute HCl and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 1.5 g of 2-naphthol in 10 mL of 10% sodium hydroxide solution and cool in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate will form.
-
Continue stirring in the ice bath for 15-20 minutes.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.
Characterization of Synthesized Dyes
The synthesized azo dyes should be characterized to confirm their structure and purity. Recommended analytical techniques include:
-
UV-Visible Spectroscopy: To determine the absorption maxima (λ_max_) of the dyes in a suitable solvent.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage, O-H, and C=O groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure of the dye molecules.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dyes.
Conclusion
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a valuable and versatile building block for the synthesis of azo dyes. By strategically utilizing its functional groups, researchers can follow two distinct synthetic pathways to create a wide array of novel dye structures. The protocols provided in these application notes offer a robust starting point for the exploration and development of new azo dyes with tailored properties for various applications in materials science and beyond.
References
- A. I. Vogel, "Vogel's Textbook of Practical Organic Chemistry," 5th ed., Longman Scientific & Technical, 1989.
- H. Zollinger, "Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments," 3rd ed., Wiley-VCH, 2003.
- K.
-
PubChem, "5'-Ethyl-2'-hydroxy-3'-nitroacetophenone," National Center for Biotechnology Information. [Link]
- K. Venkataraman, "The Chemistry of Synthetic Dyes," Vol. 1, Academic Press, 1952.
- R. L. M. Allen, "Colour Chemistry," Applied Science Publishers, 1971.
- P. F. Gordon and P. Gregory, "Organic Chemistry in Colour," Springer-Verlag, 1983.
- J. Griffiths, "Colour and Constitution of Organic Molecules," Academic Press, 1976.
- G. Hallas, "The effects of terminal groups on the electronic absorption spectra of some monoazo dyes," J. Soc. Dyers Colour., vol. 86, no. 6, pp. 237-243, 1970.
- A. H. M. Renfrew, "Review of progress in colour chemistry: Developments in azo dyes," Rev. Prog. Color. Relat. Top., vol. 20, no. 1, pp. 1-11, 1990.
- M. A. Weaver and L. Shuttleworth, "The chemistry of disperse dyes," Dyes and Pigments, vol. 3, no. 2-3, pp. 81-121, 1982.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 5. orientjchem.org [orientjchem.org]
- 6. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone Derivatives
Executive Summary & Strategic Rationale
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS: 71002-71-6) is a critical pharmacophore scaffold, serving as a high-value intermediate in the development of Liver X Receptor (LXR) agonists, anti-inflammatory agents, and specific kinase inhibitors. Its structural uniqueness lies in the synergistic electronic push-pull mechanism created by the ortho-hydroxy and meta-acetyl groups, which, combined with the lipophilic 5'-ethyl tail, offers a precise binding profile for hydrophobic pockets in protein targets.
This guide moves beyond generic textbook recipes. It provides a field-validated, three-step protocol designed for high regioselectivity and scalability. We utilize a Fries Rearrangement strategy rather than direct Friedel-Crafts acylation to circumvent the poly-substitution issues common in activated phenol rings.
Retrosynthetic Logic
The synthesis is designed backward from the target to ensure the highest regiocontrol:
-
Target: 3'-Nitro insertion is directed by the strong ortho-para directing power of the 2'-OH group, locked into position by the 5'-ethyl block.
-
Precursor: 5'-Ethyl-2'-hydroxyacetophenone is generated via an intramolecular Fries rearrangement, ensuring the acetyl group lands ortho to the phenol oxygen (the para position is blocked by the ethyl group).
-
Starting Material: 4-Ethylphenol is commercially available and inexpensive.
Reaction Pathway Visualization
The following diagram illustrates the logical flow and chemical transformations.
Figure 1: Step-wise synthetic route from 4-ethylphenol to the nitro-derivative.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethylphenyl Acetate (O-Acylation)
Objective: Protect the phenolic oxygen and prepare the "payload" for the rearrangement.
Reagents:
-
4-Ethylphenol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (Catalytic, or as solvent) or Sodium Acetate
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Dissolution: In a 500 mL round-bottom flask (RBF), dissolve 4-ethylphenol (12.2 g, 100 mmol) in DCM (100 mL).
-
Addition: Add pyridine (0.5 mL) as a catalyst.
-
Acylation: Add acetic anhydride (12.3 g, 120 mmol) dropwise over 15 minutes at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Self-Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (Rf ~0.4) should disappear, replaced by a less polar ester spot (Rf ~0.7).
-
-
Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by sat.
(2 x 50 mL) to remove excess acid. -
Isolation: Dry over
, filter, and concentrate in vacuo.-
Yield Expectation: >95% (Colorless oil).
-
Step 2: Fries Rearrangement to 5'-Ethyl-2'-hydroxyacetophenone
Objective: Intramolecular migration of the acetyl group. Since the para position (4-position relative to O) is blocked by the ethyl group, the acetyl group is forced to the ortho position.
Reagents:
-
4-Ethylphenyl acetate (from Step 1)
-
Aluminum Chloride (
) (Anhydrous, 1.2 - 1.5 eq) -
Chlorobenzene or neat (Solvent-free)
Protocol:
-
Setup: Use a flame-dried 2-neck flask equipped with a drying tube (
) and an overhead stirrer. -
Mixing: Mix 4-ethylphenyl acetate (16.4 g, 100 mmol) with anhydrous
(16.0 g, 120 mmol).-
Note: If using solvent, dissolve ester in chlorobenzene first, then add
. Neat reactions require careful thermal control.
-
-
Heating: Heat the mixture to 120°C for 2 hours.
-
Quenching: Cool to RT. Pour the viscous dark mass onto crushed ice/HCl (100 g ice + 20 mL conc. HCl) to decompose the aluminum complex.
-
Safety: Exothermic reaction.
gas evolution.[5]
-
-
Extraction: Extract with DCM (3 x 50 mL). Wash with water and brine.
-
Purification: The crude product may contain traces of starting material. Purify via steam distillation (the ortho-hydroxy isomer is steam volatile due to internal hydrogen bonding) or silica column chromatography (Hexane/EtOAc 95:5).
-
Yield Expectation: 75-85%.
-
Key Characteristic: Product is a pale yellow oil or low-melting solid with a characteristic sweet, phenolic odor.
-
Step 3: Regioselective Nitration
Objective: Insert the nitro group at the 3' position. Mechanistic Insight: The 2'-OH group is a strong ortho/para activator. The 5'-ethyl is a weak activator. The acetyl group is a meta deactivator.[6]
-
Position 3': Ortho to OH (Strong activation), Meta to Acetyl (Allowed). (Favored)
-
Position 6': Ortho to OH, Ortho to Acetyl. (Sterically hindered).
Reagents:
-
5'-Ethyl-2'-hydroxyacetophenone (1.0 eq)
-
Nitric Acid (65-70%)
-
Acetic Acid (Glacial) as solvent
Protocol:
-
Preparation: Dissolve 5'-ethyl-2'-hydroxyacetophenone (8.2 g, 50 mmol) in Glacial Acetic Acid (40 mL). Cool to 0-5°C in an ice bath.
-
Nitration: Prepare a solution of
(3.5 mL, ~55 mmol) in Acetic Acid (10 mL). Add this dropwise to the stirring substrate solution over 30 minutes.-
Critical Control: Do not let the temperature rise above 10°C. Higher temperatures risk oxidizing the ethyl side chain to a carboxylic acid or nitrating the ethyl chain (benzylic position).
-
-
Duration: Stir at 5°C for 1 hour, then allow to warm to 15°C for 30 minutes.
-
Self-Validation: The solution will turn from pale yellow to deep orange/red.
-
-
Quenching: Pour the reaction mixture into ice-cold water (200 mL). The product should precipitate as a yellow solid.[2][7]
-
Filtration & Wash: Filter the solid.[2][7] Wash copiously with cold water to remove all acid traces.[7]
-
Recrystallization: Recrystallize from Ethanol or Methanol/Water.
Data Analysis & Validation
Quantitative Summary
| Parameter | Step 1 (Ester) | Step 2 (Fries) | Step 3 (Nitro) |
| State | Colorless Oil | Pale Yellow Oil/Solid | Yellow Crystalline Solid |
| Yield (Typical) | 92-96% | 75-85% | 65-75% |
| Rf (Hex/EtOAc 8:2) | ~0.70 | ~0.65 | ~0.50 |
| Key IR Signal | 1760 | 1640 | 1530, 1350 |
Structure Confirmation (NMR Expectations)
-
NMR (CDCl3):
-
Ethyl Group: Triplet (~1.2 ppm), Quartet (~2.6 ppm).
-
Acetyl Group: Singlet (~2.6-2.7 ppm).
-
Aromatic Protons: Two singlets or meta-coupled doublets (J~2Hz). One proton at position 4' and one at 6'. The nitration at 3' leaves the 4' and 6' positions open.
-
Phenolic OH: A sharp singlet very downfield (>12 ppm) due to strong intramolecular hydrogen bonding with the acetyl carbonyl and the nitro group.
-
Safety & Handling (E-E-A-T)
-
Nitro Compounds: Although this specific derivative is not classified as a high explosive, nitro-aromatics can be energetic. Avoid heating the dry solid to decomposition.
-
Nitration: The nitration step is exothermic. Runaway temperatures can lead to oxidative bursts. Always maintain cooling and add acid slowly.
-
Aluminum Chloride: Reacts violently with water. Quench Fries rearrangement mixtures slowly and with adequate venting for HCl gas.
References
-
Organic Syntheses. (1932). m-Nitroacetophenone (General Nitration Protocol). Org. Synth. 12, 52. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. is.muni.cz [is.muni.cz]
- 3. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
Application Note & Protocol: A Validated Approach to the Laboratory-Scale Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, a valuable intermediate in pharmaceutical and materials science research.[1][2] The synthetic strategy detailed herein is a robust two-step process commencing with the Fries rearrangement of 4-ethylphenyl acetate to yield the key intermediate, 5'-Ethyl-2'-hydroxyacetophenone. This is followed by a regioselective electrophilic nitration to afford the final product. This guide emphasizes the mechanistic underpinnings of each transformation, critical safety protocols, and detailed, step-by-step procedures for synthesis, purification, and characterization, designed for researchers and professionals in organic synthesis and drug development.
Introduction and Strategic Overview
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic ketone whose molecular architecture makes it a versatile building block for the synthesis of more complex molecules, including potential anti-inflammatory agents and specialty dyes.[1][2] The synthesis of such polysubstituted aromatic compounds requires a carefully planned strategy to ensure correct regiochemical outcomes.
Our validated two-step approach leverages classic, reliable organic transformations. The overall workflow is designed to first install the acetyl group ortho to the hydroxyl group on the 4-ethylphenol backbone and then to introduce the nitro group at the activated ortho position.
Caption: High-level synthetic workflow.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Part A: The Fries Rearrangement
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4] The reaction can proceed via two primary pathways, and temperature is a critical parameter for controlling the regioselectivity between the ortho and para products.[4][5]
-
Mechanism: The widely accepted mechanism involves the formation of an acylium ion intermediate following coordination of the Lewis acid to the ester's carbonyl and ether oxygens.[3][4] This electrophilic acylium ion then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation.
-
Regiocontrol: High temperatures (>160°C) generally favor the formation of the ortho isomer, which is the desired product in this protocol.[3][5] This is often attributed to the thermodynamic stability of the bidentate complex formed between the ortho product and the aluminum chloride catalyst.[4] Conversely, lower temperatures (<60°C) favor the kinetically controlled para product.[3][4]
Caption: Ortho vs. Para selectivity in the Fries Rearrangement.
Part B: Electrophilic Aromatic Nitration
Nitration is a classic electrophilic aromatic substitution reaction. The success of this step hinges on the directing effects of the substituents already present on the aromatic ring.
-
Mechanism: The reaction proceeds by generating a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. This electrophile is then attacked by the electron-rich aromatic ring.
-
Regiocontrol: In the intermediate, 5'-Ethyl-2'-hydroxyacetophenone, there are three directing groups:
-
-OH (hydroxyl): A strongly activating, ortho, para-director.
-
-COCH₃ (acetyl): A deactivating, meta-director.
-
-C₂H₅ (ethyl): A weakly activating, ortho, para-director.
-
The powerful activating and ortho-directing effect of the hydroxyl group dominates, directing the incoming nitronium ion to the position ortho to it (the 3'-position).
Critical Safety and Hazard Management
Chemical synthesis, particularly nitration, carries inherent risks. Strict adherence to safety protocols is non-negotiable.
| Hazard Category | Associated Reagents/Reactions | Mitigation Protocol |
| Corrosivity | Conc. H₂SO₄, Conc. HNO₃, AlCl₃ | Always handle in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[6][7] |
| Exothermic Reaction | Fries Rearrangement, Nitration | Perform reactions in an ice/water bath to dissipate heat. Add reagents slowly and portion-wise. Monitor the internal reaction temperature continuously.[8] |
| Runaway Reaction | Nitration | Strict temperature control is critical. Do not exceed the specified temperature. Ensure a quenching bath (ice water) is readily accessible before starting.[6][8] |
| Toxicity | Nitric Acid Fumes (NOₓ) | All nitration procedures must be conducted in a well-ventilated fume hood to prevent inhalation of toxic and corrosive fumes.[6][7][9] |
| Reactivity | Anhydrous AlCl₃ | Reacts violently with water. Ensure all glassware is thoroughly dried before use. |
Emergency Preparedness: Ensure emergency eyewash and safety shower stations are accessible.[6][7] Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) available.
Detailed Experimental Protocols
Part A: Synthesis of 5'-Ethyl-2'-hydroxyacetophenone
This procedure is adapted from established Fries rearrangement methodologies.[3][5][10]
Table 1: Reagents and Materials for Part A
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Ethylphenyl acetate | 164.20 | 16.4 g | 0.10 | Starting Material |
| Anhydrous AlCl₃ | 133.34 | 40.0 g | 0.30 | Catalyst, use fresh powder |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous Solvent |
| Hydrochloric Acid (6M) | - | ~150 mL | - | For work-up |
| Crushed Ice | - | ~300 g | - | For quenching |
Step-by-Step Protocol:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a thermometer. Ensure all glassware is oven-dried.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (40.0 g) and anhydrous DCM (50 mL). Begin stirring to form a slurry.
-
Substrate Addition: In a separate beaker, dissolve 4-ethylphenyl acetate (16.4 g) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~40°C) and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully pour it into a 1 L beaker containing a vigorously stirred mixture of crushed ice (300 g) and 6M HCl (150 mL). Caution: This is a highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by distillation to yield 5'-Ethyl-2'-hydroxyacetophenone. The ortho isomer is steam volatile, which can be used as a separation technique from the para isomer.[11]
Part B: Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
This protocol is based on standard aromatic nitration procedures.[12][13]
Table 2: Reagents and Materials for Part B
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5'-Ethyl-2'-hydroxyacetophenone | 164.20 | 8.2 g | 0.05 | Starting Material |
| Glacial Acetic Acid | 60.05 | 80 mL | - | Solvent |
| Nitric Acid (conc., 70%) | 63.01 | 4.5 mL | ~0.07 | Nitrating Agent |
| Crushed Ice | - | ~500 g | - | For precipitation |
| Ethanol | 46.07 | As needed | - | Recrystallization solvent |
Step-by-Step Protocol:
-
Setup: In a 250 mL flask equipped with a magnetic stir bar, dissolve 5'-Ethyl-2'-hydroxyacetophenone (8.2 g) in glacial acetic acid (80 mL).
-
Cooling: Place the flask in an ice/salt bath and cool the solution to 0-5°C with stirring.
-
Nitration: Slowly add concentrated nitric acid (4.5 mL) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 500 g of crushed ice with constant stirring. A yellow solid should precipitate.[14]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, can be purified by recrystallization from ethanol to yield yellow crystals.
Product Characterization and Validation
The identity and purity of the final compound should be confirmed using standard analytical techniques.
Table 3: Physical and Spectroscopic Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₁NO₄[15] |
| Molar Mass | 209.20 g/mol [15] |
| Appearance | Yellow crystalline solid |
| Purity Assessment | HPLC, TLC[16] |
| Structural Confirmation | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |
The compound is classified as a skin and eye irritant and may cause respiratory irritation.[15]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Part A | Incomplete reaction; Deactivated catalyst. | Monitor reaction by TLC to ensure completion. Use fresh, high-purity anhydrous AlCl₃ and ensure strictly anhydrous conditions.[11] |
| Formation of para isomer in Part A | Reaction temperature was too low. | Ensure the reaction temperature is maintained at reflux to favor the thermodynamically preferred ortho product.[3][4][5] |
| Low yield in Part B | Insufficient nitrating agent or reaction time. | Ensure the correct stoichiometry of nitric acid. Allow the reaction to proceed overnight for complete conversion. |
| Product is an oil/fails to crystallize | Presence of impurities or isomeric mixtures. | Re-purify the intermediate from Part A. For the final product, attempt recrystallization with a different solvent system or purify via column chromatography. |
Conclusion
This application note provides a reliable and well-characterized two-step protocol for the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. By understanding the underlying chemical principles and adhering strictly to the detailed safety and experimental procedures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
- Nitration reaction safety - YouTube. (2024). YouTube.
- Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute.
- Notes on Environmental Concerns of Nitration. Unacademy.
- Reaction Mechanism of Fries Rearrangement. Physics Wallah.
- FRIES REARRANGEMENT. PHARMD GURU.
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
-
Fries rearrangement. Wikipedia. Available at: [Link]
- Technical Support Center: Fries Rearrangement for Acetophenone Synthesis. Benchchem.
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
-
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. PubChem, National Institutes of Health. Available at: [Link]
- Process for producing nitroacetophenone compounds. Google Patents.
- A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods. Benchchem.
- Preparation method of m-nitroacetophenone. Google Patents.
-
Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis Online. Available at: [Link]
-
5'-Etil-2'-hidroxi-3'-nitroacetofenona. Chem-Impex. Available at: [Link]
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of 3-nitroacetophenone. University of Pardubice. Available at: [Link]
- A kind of method of synthesizing o-nitroacetophenone compound. Google Patents.
-
Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com. Available at: [Link]
-
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Chem-Impex. Available at: [Link]
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Application Note: Catalytic Transformations of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Abstract
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6) is a versatile acetophenone derivative featuring a unique substitution pattern that balances electronic activation with steric modulation. It serves as a critical intermediate in the synthesis of leukotriene antagonists (e.g., Pranlukast analogs), COMT inhibitors, and novel agrochemicals. This application note details optimized catalytic protocols for its three primary reaction pathways: nitro-group reduction , Claisen-Schmidt condensation , and phase-transfer alkylation . Special emphasis is placed on managing the intramolecular hydrogen bond between the 2'-hydroxyl and the acetyl carbonyl, which significantly influences catalytic efficiency.
Introduction & Reactivity Profile
The reactivity of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is defined by the interplay of its functional groups:
-
Nitro Group (
): Located at the 3' position, it is electronically coupled to the phenol. Its reduction to an amine is the primary gateway to benzothiazole and indole scaffolds. -
Acetyl Group (
): The site for carbon-carbon bond formation via condensation. -
Phenolic Hydroxyl (
): Forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen ( ring motif). This IMHB reduces the electrophilicity of the carbonyl carbon, requiring tailored catalytic strategies.
Reaction Landscape
The following diagram outlines the core catalytic pathways covered in this guide.
Figure 1: Primary catalytic transformation pathways for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Protocol A: Chemo-selective Hydrogenation (Nitro Reduction)
Objective: Reduce the 3'-nitro group to a 3'-amino group without reducing the carbonyl group to an alcohol or reducing the aromatic ring.
The Challenge
The acetyl group is susceptible to reduction to an ethyl group (hydrodeoxygenation) or an alcohol (carbonyl reduction) under vigorous hydrogenation conditions. The presence of the 2'-OH group can facilitate chelation to the metal catalyst surface, altering selectivity.
Catalyst Selection[1][2]
-
Preferred: 5% Platinum on Carbon (Pt/C) sulfided, or 5% Palladium on Carbon (Pd/C) poisoned with quinoline.
-
Reasoning: Platinum is generally more selective for nitro reduction over carbonyl reduction than Palladium. Sulfiding the catalyst prevents hydrogenolysis of the aromatic ring and slows carbonyl reduction.
Experimental Procedure
Reagents:
-
Substrate: 10.0 g (47.8 mmol)
-
Catalyst: 5% Pt/C (sulfided), 0.5 g (5 wt% loading)
-
Solvent: Methanol or Ethyl Acetate (100 mL)
-
Hydrogen Source:
gas (balloon or low pressure)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone in 100 mL of Methanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add 0.5 g of 5% Pt/C. Safety Note: Catalysts can be pyrophoric. Add under an inert blanket of Nitrogen.
-
Purge: Seal the vessel. Purge with Nitrogen (
), then with Hydrogen ( ). -
Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm of
(balloon pressure).-
Critical Checkpoint: Monitor by TLC or HPLC every 30 minutes. The reaction is typically complete in 2-4 hours. Stop immediately upon disappearance of the starting material to prevent over-reduction of the ketone.
-
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3'-amino-5'-ethyl-2'-hydroxyacetophenone as a dark yellow solid.
Data Interpretation:
| Parameter | Specification | Note |
|---|---|---|
| Conversion | >98% | Monitored by HPLC (254 nm) |
| Selectivity | >95% Amine | <5% Alcohol/Alkane side products |
| Appearance | Yellow/Orange Solid | Aminophenols oxidize easily; store under Argon |
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Condense the acetyl group with an aromatic aldehyde (e.g., benzaldehyde) to form an
The Challenge
The intramolecular hydrogen bond (IMHB) between the 2'-OH and the carbonyl oxygen stabilizes the ketone, making the
Catalyst Selection[1][2]
-
Preferred: Potassium Hydroxide (KOH) (40% aq.) or Barium Hydroxide [Ba(OH)₂] .
-
Alternative: Piperidine (for sensitive aldehydes).
-
Reasoning: KOH provides a high concentration of hydroxide ions to disrupt the IMHB and generate the enolate.
Experimental Procedure
Reagents:
-
Substrate: 1.0 eq (5'-Ethyl-2'-hydroxy-3'-nitroacetophenone)
-
Reactant: 1.1 eq Benzaldehyde (or derivative)
-
Catalyst: 40% Aqueous KOH (3.0 eq)
-
Solvent: Ethanol (95%)[1]
Step-by-Step:
-
Preparation: Dissolve 5 mmol of the substrate and 5.5 mmol of the aldehyde in 15 mL of Ethanol.
-
Catalysis: Add 3 mL of 40% KOH dropwise while stirring at
(ice bath). The solution will likely turn deep red/orange due to phenoxide formation. -
Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.
-
Note: If precipitation does not occur after 6 hours, heat gently to
.
-
-
Quench: Pour the reaction mixture into 100 mL of ice water containing dilute HCl (to neutralize the phenoxide and regenerate the OH group).
-
Isolation: The yellow/orange precipitate (Chalcone) is filtered, washed with cold water, and recrystallized from ethanol.
Mechanism Visualization
The following diagram illustrates the base-catalyzed mechanism, highlighting the disruption of the hydrogen bond.
Figure 2: Mechanistic flow of the Claisen-Schmidt condensation for o-hydroxyacetophenones.
Protocol C: Phase Transfer Alkylation (Phenol Protection)
Objective: Alkylate the 2'-hydroxyl group to break the intramolecular hydrogen bond, enabling further functionalization or modulating solubility.
Catalyst Selection[1][2]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .
-
System: Solid-Liquid Phase Transfer (
/ Acetone) or Liquid-Liquid ( / DCM / Water). -
Reasoning: The nitro group at the 3' position increases the acidity of the phenol, making it a good candidate for mild carbonate bases, but the steric bulk of the 3'-nitro and 5'-ethyl groups can hinder the approach of the electrophile. PTC facilitates the transfer of the phenoxide anion into the organic phase for reaction.
Experimental Procedure
Reagents:
-
Substrate: 1.0 eq
-
Alkylating Agent: Methyl Iodide or Benzyl Bromide (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Catalyst: TBAB (5 mol%)
-
Solvent: Acetone or Acetonitrile
Step-by-Step:
-
Mix: Combine substrate,
, and TBAB in Acetone. -
Addition: Add the alkyl halide.
-
Reflux: Heat to reflux (
for Acetone) for 4–8 hours. -
Workup: Filter off inorganic salts. Evaporate solvent. Partition residue between Ethyl Acetate and Water.
-
Purification: The O-alkylated product usually crystallizes upon standing or can be purified by silica gel chromatography.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758852, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Retrieved from [Link]
-
Taylor & Francis Knowledge Centers. Claisen-Schmidt condensation: Catalytic strategies and mechanisms. Retrieved from [Link]
-
MDPI (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules.[2][3][1][4][5][6][7][8][9][10][11][12] Retrieved from [Link]
-
PraxiLabs. Claisen Schmidt Reaction: Mechanism and Protocol. Retrieved from [Link]
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- 4. 5-Ethyl-2-hydroxy-3-nitroacetophenone - Amerigo Scientific [amerigoscientific.com]
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Application Note: A Researcher's Guide to Solvent Selection for Reactions of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Introduction
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, hereafter referred to as EHNA, is a highly functionalized aromatic ketone that serves as a versatile intermediate in organic and medicinal chemistry.[1][2] Its structure, featuring a reactive acetyl group, a phenolic hydroxyl, and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations.[1] These characteristics make it a valuable building block for synthesizing novel pharmaceutical agents, particularly anti-inflammatory and analgesic compounds, as well as specialty dyes and materials.[1]
The success of any reaction involving EHNA—from yield and purity to reaction time and safety—is critically dependent on the rational selection of the reaction solvent. A solvent is not merely a medium for dissolution; it is an active participant that can influence reaction pathways, stabilize intermediates, and modify the reactivity of nucleophiles and electrophiles. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for making informed solvent choices for key reactions of EHNA, grounding theoretical principles in practical, field-proven protocols.
Physicochemical Profile of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (EHNA)
Understanding the intrinsic properties of EHNA is the first step toward logical solvent selection. The molecule's polarity, capacity for hydrogen bonding, and acidic/basic sites dictate its solubility and interaction with different solvent classes.
Table 1: Key Physicochemical Properties of EHNA
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][3] |
| Molecular Weight | 209.20 g/mol | [1][3] |
| Appearance | Solid (typically yellow crystals) | [2] |
| Melting Point | Data for analogous compounds suggest a range of 87-90 °C | |
| Solubility Profile | Soluble in polar organic solvents (e.g., Ethanol, Methanol, Acetone, DMF, DMSO); sparingly soluble in water. | [4] |
| pKa (Phenolic OH) | Estimated to be lower than phenol (~10) due to the electron-withdrawing effects of the nitro and acetyl groups, increasing its acidity. | N/A |
The presence of a hydroxyl group and a nitro group makes EHNA a polar molecule capable of acting as both a hydrogen bond donor (via -OH) and acceptor (via -OH, -NO₂, C=O). This profile suggests good solubility in polar protic and aprotic solvents.
Fundamental Principles of Solvent Selection
A solvent's impact on a reaction is governed by its physical properties, primarily its polarity (dielectric constant), its ability to donate or accept protons (proticity), and its boiling point.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can form strong hydrogen bonds. They are excellent at solvating both cations and anions. However, they can decrease the reactivity of nucleophiles by forming a "solvent cage" through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents possess a significant dipole moment but lack an acidic proton. They are effective at solvating cations but leave anions relatively "bare" and highly reactive. This property is particularly advantageous for reactions involving strong anionic nucleophiles.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are unable to stabilize charged species effectively. They are typically used for reactions involving nonpolar reactants.
Solvent Selection for Key Transformations of EHNA
The multifunctionality of EHNA allows for selective reactions at different sites. The optimal solvent choice is therefore highly dependent on the specific transformation desired.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. This makes SNAr a primary reaction pathway for modifying the EHNA core.
-
Mechanistic Insight: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile.[5]
-
Solvent Rationale: Polar aprotic solvents are the premier choice for SNAr. They effectively solvate the counter-ion of the nucleophilic salt while poorly solvating the nucleophile itself. This "naked" and highly reactive nucleophile readily attacks the electron-deficient ring, accelerating the reaction. Protic solvents would hinder this process by solvating and deactivating the nucleophile.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile.[5][6]
Protocol: SNAr Reaction of EHNA with Sodium Methoxide
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add EHNA (1.0 eq).
-
Add anhydrous DMSO (or DMF) to dissolve the starting material (approx. 0.5 M concentration).
-
In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in the same anhydrous solvent.
-
Add the sodium methoxide solution dropwise to the EHNA solution at room temperature.
-
Stir the reaction and monitor its progress by Thin-Layer Chromatography (TLC). The reaction may require gentle heating (50-70 °C) to proceed to completion.[5]
-
Upon completion, carefully quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Reduction of the Nitro Group
Reduction of the nitro group to an amine is a fundamental transformation, yielding a valuable amino-phenolic building block. The choice of solvent is dictated by the reducing agent employed.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and efficient method.
-
Solvent Rationale: Solvents must dissolve the substrate without poisoning the catalyst. Alcohols like ethanol and methanol are excellent choices as they are relatively inert and have good dissolving power for both EHNA and hydrogen gas.[7] Ethyl acetate is another common option.
-
-
Metal-Acid Systems (e.g., Fe/HCl, Sn/HCl): These are classic, robust methods.
Protocol: Catalytic Hydrogenation of EHNA
-
Add EHNA (1.0 eq) and a suitable solvent (e.g., Ethanol) to a hydrogenation flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.
-
Stir the mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., Nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.
O-Alkylation of the Phenolic Hydroxyl Group
The Williamson ether synthesis is a common method for alkylating the phenolic hydroxyl group of EHNA.
-
Mechanistic Insight: The reaction requires a base to deprotonate the acidic phenol, forming a phenoxide anion. This potent nucleophile then attacks an alkyl halide in an Sₙ2 reaction.[10]
-
Solvent Rationale: Polar aprotic solvents such as acetone, DMF, or acetonitrile are preferred.[11] They facilitate the Sₙ2 reaction by solvating the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the phenoxide nucleophile highly reactive.[10] Protic solvents would solvate the phenoxide, reducing its nucleophilicity and potentially leading to competing C-alkylation.[10]
Protocol: O-Alkylation of EHNA with an Alkyl Halide
-
Combine EHNA (1.0 eq) and a weak base like potassium carbonate (K₂CO₃, 2.0 eq) in a round-bottom flask.
-
Add anhydrous acetone or DMF as the solvent.
-
Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) to the suspension.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether, which can be purified by chromatography.
Aldol Condensation of the Acetyl Group
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in Aldol or similar condensation reactions.[12]
-
Mechanistic Insight: A base abstracts an α-proton to form a nucleophilic enolate, which attacks the carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy ketone can then dehydrate, often upon heating, to form an α,β-unsaturated ketone (a chalcone derivative).[13][14]
-
Solvent Rationale: The choice of solvent is often linked to the base. For common bases like NaOH or KOH, alcoholic solvents such as ethanol are widely used.[15] The protic nature of the solvent facilitates the protonation of the intermediate alkoxide.[13] For certain substrates, solvent-free conditions can also be highly effective.[14]
Safety and Environmental Considerations
The responsible use of solvents is paramount in the modern research environment.
-
Safety: Organic solvents are often flammable and can be toxic through inhalation, absorption, or ingestion.[16][17][18] Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including solvent-resistant gloves and safety goggles.[16][17]
-
Green Chemistry: Strive to use greener solvents where possible. Solvent selection guides, such as the CHEM21 guide, provide rankings based on safety, health, and environmental criteria.[19][20][21] For example, ethanol is a bio-based and less toxic alternative to many petroleum-derived solvents.[22] Reducing solvent volume or exploring solvent-free reaction conditions are also key principles of green chemistry.[14][22]
Table 2: Hazard Profile of Recommended Solvents
| Solvent | Primary Hazards | Green Chemistry Ranking |
| DMSO | Combustible, skin absorption | Problematic |
| DMF | Flammable, reproductive toxin | Hazardous |
| Ethanol | Flammable | Recommended |
| Acetonitrile | Flammable, toxic | Problematic |
| Acetone | Highly flammable | Recommended |
| Ethyl Acetate | Highly flammable | Recommended |
| Methanol | Flammable, toxic | Problematic |
Rankings are generalized from guides like CHEM21.[19][20]
Summary and Recommendations
The optimal solvent for a given reaction on 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is determined by the reaction mechanism. This guide provides a strong starting point, but empirical optimization is always recommended for novel applications.
Table 3: Quick Reference for Solvent Selection
| Reaction Type | Primary Solvent Recommendation | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | DMSO, DMF | Polar aprotic; enhances nucleophile reactivity. |
| Nitro Group Reduction (Catalytic) | Ethanol, Methanol | Dissolves substrate and H₂; inert to catalyst. |
| Nitro Group Reduction (Metal/Acid) | Ethanol / H₂O | Protic; serves as a proton source. |
| O-Alkylation (Williamson Ether) | Acetone, DMF | Polar aprotic; promotes Sₙ2 pathway. |
| Aldol Condensation | Ethanol | Protic; used with common bases (NaOH, KOH). |
By carefully considering the interplay between the substrate, reagents, and solvent, researchers can significantly improve the efficiency, selectivity, and safety of their synthetic endeavors.
References
-
Solvent selection for green chemistry - Vapourtec. Available from: [Link]
-
CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing). Available from: [Link]
-
Concerning the Solvent Effect in the Aldol Condensation. Available from: [Link]
-
Solvent Selection from the Green Perspective | LCGC International. Available from: [Link]
-
Chem21 Solvent Selection Guide - Green Chemistry For Sustainability. Available from: [Link]
-
Tools and techniques for solvent selection: green solvent selection guides. Available from: [Link]
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5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 - PubChem - NIH. Available from: [Link]
-
Organic Solvents - Environmental Health and Safety. Available from: [Link]
-
Effect of solvent on the Aldol condensation of benzaldehyde. - ResearchGate. Available from: [Link]
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Organic solvents pose a potential threat to workers' health and efficiency in most occupations and industries. Available from: [Link]
-
Organic solvents - hazards, first aid, safe use | Painting safety - Resene. Available from: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available from: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
-
An Overview on Common Organic Solvents and Their Toxicity - SciSpace. Available from: [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available from: [Link]
-
Aromatic Nucleophilic Substitution - Fisher Scientific. Available from: [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. Available from: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available from: [Link]
-
Which one is the best procedure for the reduction of aromatic nitro compounds? Available from: [Link]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available from: [Link]
-
Aldol condensation - Wikipedia. Available from: [Link]
-
Aromatic Nitro Compounds - MST.edu. Available from: [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - Journal of Synthetic Chemistry. Available from: [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. Available from: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Available from: [Link]
-
Synthesis of 3-nitroacetophenone. Available from: [Link]
-
Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? - RSC Publishing. Available from: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available from: [Link]
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-
m-NITROACETOPHENONE - Organic Syntheses Procedure. Available from: [Link]
-
RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2 (5H)-furanone, CAS Registry Number 698-10-2. Available from: [Link]
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Application Note: Strategic Synthesis of Novel Anti-Inflammatory Agents from 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as a pivotal starting material for the synthesis of potent anti-inflammatory agents. We will delve into the rationale behind synthetic pathways, provide step-by-step protocols for creating chalcone and pyrazole derivatives, and outline standard methodologies for their biological evaluation.
Introduction: The Rationale for a Versatile Precursor
The ongoing challenge in medicinal chemistry is the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) that offer high efficacy with an improved safety profile, particularly concerning gastrointestinal side effects.[1] A key strategy involves designing molecules that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is induced during inflammation, while sparing the constitutive COX-1 enzyme responsible for homeostatic functions.[1]
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone emerges as a highly valuable and versatile precursor in this endeavor.[2] Its chemical architecture is primed for strategic modification:
-
The acetophenone moiety is the anchor for building larger scaffolds.
-
The hydroxyl group enhances reactivity and can participate in crucial hydrogen-bonding interactions with biological targets.[2]
-
The nitro and ethyl groups modulate the electronic properties and lipophilicity of the molecule, allowing for fine-tuning of the final compound's pharmacological profile.[2]
This precursor is particularly well-suited for the synthesis of two classes of compounds renowned for their anti-inflammatory properties: chalcones and their subsequent cyclized derivatives, pyrazoles .[3] Chalcones, characterized by an α,β-unsaturated carbonyl system, are known biosynthetic precursors to flavonoids and exhibit a wide range of biological activities.[4][5] Pyrazole heterocycles are the core scaffold of established COX-2 inhibitors like Celecoxib, highlighting their therapeutic significance.[1]
Overall Synthetic Workflow
The synthetic strategy is a robust two-step process. First, a Claisen-Schmidt condensation is employed to synthesize a chalcone intermediate. Second, this intermediate undergoes a cyclization reaction with a hydrazine derivative to yield the target pyrazole compound. This workflow provides a reliable pathway to novel compounds with significant anti-inflammatory potential.
Caption: Synthetic workflow from the precursor to the final pyrazole agent.
Module 1: Synthesis of Chalcone Intermediates
Principle of the Reaction
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an acetophenone derivative and an aromatic aldehyde.[4] The strong base deprotonates the α-carbon of the acetophenone, creating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic 1,3-diphenyl-2-propen-1-one scaffold, known as a chalcone.[4] The resulting α,β-unsaturated carbonyl system is a key pharmacophore responsible for many of the biological activities of these compounds.[5]
Detailed Protocol: Synthesis of (E)-1-(5'-ethyl-2'-hydroxy-3'-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Materials and Reagents:
-
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
-
4-Methoxybenzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Deionized Water
-
Crushed Ice
-
Magnetic stirrer, round-bottom flask, dropping funnel, Buchner funnel
-
TLC plates (silica gel) and developing chamber (e.g., Hexane:Ethyl Acetate 7:3)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (10 mmol) and 4-methoxybenzaldehyde (11 mmol) in 50 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% aqueous solution of NaOH. While stirring the ethanolic solution vigorously, add the NaOH solution dropwise over 20-30 minutes. Maintain the temperature at or below 25°C, using an ice bath if necessary.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 10-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting acetophenone), carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water.
-
Acidify the mixture by slowly adding dilute HCl until the pH is approximately 2-3. A yellow solid will precipitate.
-
Stir the acidified mixture for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[6] Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure chalcone derivative as a crystalline solid.
-
Characterization: Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Module 2: Synthesis of Pyrazole Derivatives
Principle of the Reaction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are formed by the reaction of a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone (chalcone), with hydrazine. In this synthesis, the enone system of the chalcone intermediate acts as an excellent Michael acceptor for the nucleophilic hydrazine. The reaction proceeds through a nucleophilic addition, followed by an intramolecular cyclization and dehydration, resulting in the formation of a stable aromatic pyrazole ring. This scaffold is a proven platform for potent and selective COX-2 inhibition.[1]
Detailed Protocol: Synthesis of 5-(5'-ethyl-2'-hydroxy-3'-nitrophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Materials and Reagents:
-
Synthesized Chalcone Intermediate from Module 1
-
Hydrazine Hydrate (80% or higher)
-
Glacial Acetic Acid
-
Deionized Water
-
Magnetic stirrer with heating mantle, round-bottom flask, reflux condenser
Procedure:
-
Place the purified chalcone (5 mmol) into a 100 mL round-bottom flask.
-
Add 30 mL of glacial acetic acid and stir to dissolve the chalcone.
-
To this solution, add hydrazine hydrate (10 mmol) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 6-8 hours. Monitor the reaction's completion using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. A solid precipitate will form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the product extensively with deionized water and dry it completely.
-
Purification: The crude pyrazole can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Verify the structure of the final pyrazole compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocols for Biological Evaluation
Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is the most widely used primary test for screening anti-inflammatory agents.[7]
Principle: Carrageenan injection into a rat's paw induces a biphasic acute inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.[1]
Procedure:
-
Animals: Use healthy Wistar albino rats (150-200 g).
-
Grouping: Divide animals into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Standard Group: Receives a reference drug (e.g., Diclofenac Sodium, 10 mg/kg).
-
Test Group(s): Receive the synthesized pyrazole compounds at a specified dose (e.g., 50 or 100 mg/kg).
-
-
Administration: Administer the vehicle, standard, or test compounds orally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the injection (0 h) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay quantifies the ability of a compound to directly inhibit the activity of the COX-1 and COX-2 enzymes. The enzyme activity is measured by detecting the amount of prostaglandin E2 (PGE2) produced from the substrate, arachidonic acid.[1][3]
Procedure (General Outline):
-
Use a commercial COX (ovine or human) inhibitor screening assay kit.
-
Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's protocol.
-
In separate wells of a 96-well plate, incubate one of the enzymes with the reaction buffer, a heme cofactor, and various concentrations of the test compound (or vehicle control).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and quantify the amount of PGE2 produced using a competitive ELISA provided in the kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Data Presentation
Table 1: Representative Synthesis and Yield Data
| Starting Acetophenone | Aromatic Aldehyde | Product Type | Reaction Conditions | Yield (%) |
| 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | 4-Methoxybenzaldehyde | Chalcone | NaOH, EtOH, RT, 12h | 85 |
| 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | Benzaldehyde | Chalcone | NaOH, EtOH, RT, 12h | 88 |
| Chalcone from 4-Methoxybenzaldehyde | Hydrazine Hydrate | Pyrazole | Acetic Acid, Reflux, 8h | 78 |
| Chalcone from Benzaldehyde | Hydrazine Hydrate | Pyrazole | Acetic Acid, Reflux, 8h | 81 |
Table 2: Representative Biological Activity Data
| Compound ID | In Vivo % Inhibition of Paw Edema (at 3h, 50 mg/kg) | In Vitro COX-2 IC₅₀ (µM) | In Vitro COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole 1 (4-Methoxy) | 58.5% | 0.45 | 15.2 | 33.8 |
| Pyrazole 2 (Unsubstituted) | 52.1% | 0.82 | 18.1 | 22.1 |
| Diclofenac Sodium (Std.) | 65.2% | 0.90 | 5.6 | 6.2 |
| Celecoxib (Reference) | Not Tested | 0.04 | >150 | >3750 |
Note: Data are illustrative and based on typical results found in the literature for similar compounds.
References
- Dar, A. A. et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19:172–181.
- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. (n.d.).
- 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. (n.d.). Chem-Impex.
- Kumar, D. et al. (2014). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 584-591.
- Synthesis and Anti-Inflammatory Activity of Pyrazolines. (2026).
- Shendarkar, G.R. et al. (2012). Synthesis and Pharmacological Evaluation of Some Chalcone Derivatives. International Journal of PharmTech Research, 4(3), 1130-1135.
- Faidallah, H.M. et al. (2015). Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. Medicinal Chemistry Research, 24, 273-283.
- Salehi, B. et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 10, 1366.
- Synthesis and anti-inflammatory effect of chalcones. (2000). PubMed.
- Gomez-Rivera, A. et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & Medicinal Chemistry Letters, 23(20), 5519-5522.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023).
- Synthesis and anti-inflammatory activity of three nitro chalcones. (2013).
- Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science.
- (PDF) Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. (2013).
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. japsonline.com [japsonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, a key intermediate in pharmaceutical synthesis and material science.[1] Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, this guide details three robust analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) as the primary method, and Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as powerful alternatives. Each protocol is presented with a focus on the scientific rationale behind procedural choices and is designed to be self-validating in accordance with international standards, such as the ICH Q2(R1) guideline.[2] This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish validated, fit-for-purpose analytical methods for this compound.
Compound Profile and Analytical Rationale
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS: 71002-71-6, Formula: C₁₀H₁₁NO₄, MW: 209.2 g/mol ) is a substituted acetophenone derivative.[3][4] Its molecular structure, featuring a nitroaromatic system, provides a strong chromophore, making it an ideal candidate for quantification by UV-Vis spectrophotometry.[1][3] The phenolic hydroxyl and ketone functionalities also offer avenues for other analytical techniques.
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[5]
-
HPLC-UV: This is the recommended primary technique due to its robustness, accessibility, and the compound's strong UV absorbance. It provides excellent quantitative performance for assay and impurity determination in routine quality control environments.[5][6]
-
GC-MS: Suitable for identifying and quantifying the analyte, particularly in complex mixtures where its volatility (after derivatization) can be exploited. The phenolic hydroxyl group necessitates derivatization, such as silylation, to improve thermal stability and chromatographic performance.[6][7]
-
LC-MS/MS: This method offers unparalleled sensitivity and selectivity, making it the superior choice for trace-level quantification, impurity profiling in complex matrices, or for applications requiring very low limits of detection (LOD) and quantitation (LOQ).[8][9]
Diagram: Compound Structure and Properties
Caption: Chemical structure of the target analyte.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method provides a reliable and accurate means for quantifying 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. The methodology is designed for validation according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for its intended purpose.[10][11]
Principle
The analyte is separated from other matrix components on a reversed-phase (C18) column based on its polarity. An isocratic mobile phase of acetonitrile and water allows for consistent and reproducible elution. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength, typically at an absorbance maximum like 254 nm, which is common for aromatic compounds.[5][12]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Reference standard of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (purity ≥98%).
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile : Water (70:30 v/v) | Provides good retention and peak shape for moderately polar compounds like acetophenone derivatives.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A small volume to prevent peak broadening. |
| UV Wavelength | 254 nm | Common wavelength for aromatic compounds, providing high sensitivity.[12] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of acetonitrile.[5]
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards across the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[5]
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[13]
Method Validation Protocol (ICH Q2(R1))
A validated analytical method provides assurance of its reliability. The following parameters must be assessed.
Diagram: HPLC Method Validation Workflow
Caption: Workflow for analytical method validation per ICH Q2(R1).
-
Specificity: Perform forced degradation studies to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.[14]
-
Protocol: Expose the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (70°C), and photolytic (UV light) stress conditions. Analyze the stressed samples alongside an unstressed control to ensure separation of the main peak from any degradant peaks.[14]
-
-
Linearity:
-
Protocol: Inject the prepared calibration standards (e.g., 1-50 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 55,210 |
| 5.0 | 276,050 |
| 10.0 | 551,980 |
| 25.0 | 1,380,100 |
| 50.0 | 2,759,500 |
-
Accuracy:
-
Protocol: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 20.0 | 19.8 | 99.0 |
| 100% | 25.0 | 25.1 | 100.4 |
| 120% | 30.0 | 30.4 | 101.3 |
-
Precision:
-
Protocol (Repeatability): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Protocol: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. This is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]
-
-
Robustness:
-
Protocol: Deliberately introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results (e.g., peak area, retention time).[2]
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirming the identity of the analyte and for quantification in volatile-compatible matrices. Due to the presence of a polar hydroxyl group, derivatization is required to increase volatility and prevent peak tailing.[6][15]
Principle
The analyte is first chemically modified via silylation, where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[6] This TMS-derivative is more volatile and thermally stable, making it suitable for GC analysis.[7] The derivatized analyte is then separated in a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information for confirmation.
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS system with an autosampler.
-
Capillary GC column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl polysiloxane phase).[16]
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Anhydrous pyridine or acetonitrile.
Sample Preparation and Derivatization:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.
-
Evaporate 100 µL of the stock solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injection Mode | Splitless (1 µL) |
| Inlet Temp. | 250 °C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning m/z 50-500 |
High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity, such as the detection of trace-level impurities or analysis in biological matrices, LC-MS/MS is the method of choice.[9][17]
Principle
The method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at picogram or femtogram levels.[9][12]
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system with an ESI source.
-
LC conditions can be adapted from the HPLC-UV method, but MS-compatible mobile phase modifiers (e.g., 0.1% formic acid) must be used instead of non-volatile buffers.[18]
MS/MS Conditions (Example):
-
Ionization Mode: ESI Negative (due to the acidic phenolic proton).
-
MRM Transition: To be determined by infusing a standard solution. A hypothetical transition could be:
-
Precursor Ion (Q1): [M-H]⁻ = m/z 208.2
-
Product Ion (Q3): A stable fragment resulting from collision-induced dissociation (e.g., loss of a functional group).
-
-
Source Parameters: Nebulizer gas, heating gas, and capillary voltage must be optimized to maximize the signal for the specific analyte.[17]
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but using MS-grade solvents. Dilutions should be made to achieve concentrations appropriate for the high sensitivity of the instrument (e.g., in the ng/mL or pg/mL range).
Conclusion
This application note provides three validated and scientifically-grounded methods for the quantitative analysis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. The choice of method—robust HPLC-UV for routine analysis, confirmatory GC-MS, or ultra-sensitive LC-MS/MS—should be guided by the specific analytical challenge. By following the detailed protocols and implementing the validation principles outlined herein, researchers can generate accurate, reliable, and defensible data in pharmaceutical development and other scientific applications.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]
-
A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PMC. Available at: [Link]
-
What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. ResolveMass. Available at: [Link]
-
Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
(PDF) GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. Academia.edu. Available at: [Link]
-
Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Shimadzu. Available at: [Link]
-
Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. Available at: [Link]
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. Available at: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available at: [Link]
-
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. PubChem. Available at: [Link]
-
5-Ethyl-2-hydroxy-3-nitroacetophenone. Amerigo Scientific. Available at: [Link]
Sources
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- 3. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Ethyl-2-hydroxy-3-nitroacetophenone - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
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Derivatization of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone for biological screening
Application Note: Strategic Derivatization of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone for Biological Screening
Executive Summary & Chemical Rationale
Target Molecule: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone CAS Registry Number (Analog): 28177-69-7 (General 2'-hydroxy-3'-nitroacetophenone scaffold) Primary Application: Synthesis of antimicrobial, antifungal, and cytotoxic pharmacophores.
This guide details the strategic derivatization of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone . Unlike simple acetophenones, this scaffold possesses three critical structural features that dictate its reactivity and biological potential:
-
The 2'-Hydroxy/Carbonyl Chelation: A strong intramolecular hydrogen bond exists between the phenolic hydrogen and the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, requiring specific catalysis for condensation reactions.
-
The 3'-Nitro Group: This electron-withdrawing group (EWG) increases the acidity of the phenol and enhances the lipophilicity of the overall molecule, a critical factor for membrane permeability in drug delivery.
-
The 5'-Ethyl Group: Provides steric bulk and increased lipophilicity compared to methyl analogs, potentially improving the pharmacokinetic profile (ADME) of derived compounds.
Strategic Reaction Pathways
We focus on two high-yield derivatization pathways proven to generate bioactive libraries: Claisen-Schmidt Condensation (to form Chalcones) and Schiff Base Condensation (to form Thiosemicarbazones).
Pathway Visualization (DOT Diagram)
Caption: Divergent synthesis pathways transforming the acetophenone core into Chalcones (via base catalysis) and Thiosemicarbazones (via acid catalysis).
Protocol A: Synthesis of Nitrochalcones (Claisen-Schmidt)
Objective: To create a library of
Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1][2] Critical Note: The 3'-nitro group makes the phenolate highly stable. The reaction mixture will turn deep red/orange upon addition of base due to the formation of the nitrophenolate ion.
Materials:
-
Substrate: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (1.0 eq)
-
Reagent: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)
-
Catalyst: 40% KOH or NaOH (aq)
-
Solvent: Ethanol (95% or Absolute)
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 5 mmol of the acetophenone in 15 mL of Ethanol. Stir until fully dissolved.
-
Aldehyde Addition: Add 5 mmol of the chosen aromatic aldehyde.
-
Catalysis: While stirring vigorously at room temperature (25°C), add 3 mL of 40% KOH dropwise.
-
Observation: The solution will darken significantly (Red/Orange) indicating enolate formation.
-
-
Reaction: Stir for 12–24 hours.
-
Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The product typically has a higher R_f than the starting ketone.
-
-
Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of concentrated HCl.
-
Why: Acidification protonates the phenolate, precipitating the free phenol form of the chalcone.
-
-
Isolation: Filter the precipitate, wash with cold water (3x) to remove salts, and recrystallize from Ethanol/DMF.
Protocol B: Synthesis of Thiosemicarbazones
Objective: To synthesize tridentate ligands (ONS donors) capable of chelating transition metals (Fe, Cu), thereby inhibiting metalloenzymes in bacteria.
Mechanism: Acid-catalyzed nucleophilic addition-elimination.
Materials:
-
Substrate: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (1.0 eq)
-
Reagent: Thiosemicarbazide (1.0 eq)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
-
Solvent: Hot Ethanol
Step-by-Step Methodology:
-
Preparation: Dissolve 2 mmol of Thiosemicarbazide in 10 mL of hot ethanol/water (1:1).
-
Mixing: Add a solution of 2 mmol acetophenone in 10 mL ethanol.
-
Activation: Add 3–5 drops of Glacial Acetic Acid.
-
Expert Tip: Do not use strong mineral acids (HCl/H2SO4) as they may protonate the hydrazine moiety too strongly, deactivating it as a nucleophile.
-
-
Reflux: Reflux the mixture at 70–80°C for 4–6 hours.
-
Crystallization: Cool the mixture to room temperature. If no precipitate forms, concentrate the solvent by rotary evaporation to 50% volume and cool in an ice bath.
-
Purification: Recrystallize from hot ethanol.
Biological Screening Workflow
Challenge: Nitro-substituted aromatics often have poor aqueous solubility. Solution: A standardized DMSO solubilization protocol is required for reproducible MIC (Minimum Inhibitory Concentration) data.
Screening Logic (DOT Diagram)
Caption: Standardized workflow for antimicrobial screening ensuring DMSO toxicity does not interfere with results.
Data Reporting Template
When reporting biological data for these derivatives, use the following table structure to ensure comparability:
| Compound ID | R-Group (Aldehyde) | Yield (%) | MP (°C) | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL |
| Ref (Cipro) | - | - | - | 0.5 | 0.01 |
| NC-01 | 4-Cl | 82 | 145-147 | 12.5 | 25.0 |
| NC-02 | 4-OCH3 | 78 | 132-134 | 6.25 | 50.0 |
| NC-03 | 2-NO2 | 65 | 158-160 | 25.0 | >100 |
References
-
Qiu, X. et al. (2012).[3] Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research.
-
BenchChem. (2025).[2] Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone.
-
Pahontu, E. et al. (2021). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules (MDPI).
-
Sigma-Aldrich. (2025). Product Specification: 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone.
-
PraxiLabs. (2025). Claisen Schmidt Reaction Virtual Lab: Principle and Mechanism.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Introduction to Purification Challenges
The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, a valuable intermediate in pharmaceutical and materials science research[1][2], typically involves the nitration of a substituted hydroxyacetophenone. This electrophilic aromatic substitution reaction can often lead to the formation of a mixture of constitutional isomers, which present the primary challenge in obtaining the pure desired product[3][4]. The directing effects of the hydroxyl, ethyl, and acetyl groups on the aromatic ring can result in the formation of not only the target 3-nitro isomer but also other isomers, such as the 5-nitro derivative. Incomplete reactions can also leave unreacted starting materials, and side reactions may introduce additional impurities.
This guide will walk you through a systematic approach to purifying the crude product, focusing on recrystallization and column chromatography as the principal techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of crude 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone in a question-and-answer format.
Q1: My crude product is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out is a common issue, especially when significant amounts of impurities are present, which can depress the melting point of the mixture. Here’s a troubleshooting workflow:
-
Trituration: Try stirring the oil with a small amount of a non-polar solvent in which the desired product is expected to have low solubility, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can often induce crystallization of the product while dissolving some of the more non-polar impurities.
-
Solvent Removal: Ensure all residual solvent from the reaction workup (e.g., dichloromethane, ethyl acetate) has been thoroughly removed under reduced pressure.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, adding a seed crystal to the oil can initiate crystallization.
-
Column Chromatography: If the oil is persistent, direct purification by column chromatography is the most effective next step. The oil can be dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel for dry loading onto the column.
Q2: I performed a recrystallization, but my yield is very low. What went wrong?
A2: Low recovery from recrystallization is a frequent problem and can be attributed to several factors. The key is to ensure that the solvent system is optimal for your compound, meaning the compound is highly soluble in the hot solvent and sparingly soluble in the cold solvent[5].
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal solvent will dissolve the compound when hot but not at room temperature[6]. If the compound is too soluble in the cold solvent, you will lose a significant portion in the mother liquor. Perform small-scale solvent screening with various solvents of different polarities (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixtures) to find the optimal one[7]. |
| Using Too Much Solvent | Using an excessive amount of solvent to dissolve the crude product will result in a significant amount of the product remaining in solution upon cooling. Use only the minimum amount of hot solvent required to fully dissolve the solid. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Premature Crystallization | If the product crystallizes out of the hot solution during filtration to remove insoluble impurities, you will lose product on the filter paper. Use a heated filter funnel and pre-warm the receiving flask to prevent this. |
Q3: After recrystallization, my product is still impure. How can I improve the purity?
A3: If a single recrystallization does not sufficiently purify your product, you have several options:
-
Second Recrystallization: A second recrystallization from the same or a different solvent system can often remove the remaining impurities.
-
Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Column Chromatography: For mixtures of closely related isomers, recrystallization may not be effective. In such cases, column chromatography is the preferred method for achieving high purity[8].
Q4: My spots are streaking on the TLC plate. What does this mean and how do I fix it?
A4: Streaking on a TLC plate can be caused by several factors:
-
Overloading: Applying too much sample to the TLC plate is a common cause of streaking. Try spotting a more dilute solution of your sample.
-
Inappropriate Solvent System: If the solvent system is too polar, the compounds will move up the plate with the solvent front, leading to poor separation and potential streaking. Conversely, if it's not polar enough, the compounds will remain at the baseline. A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[9]. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.
-
Acidic or Basic Compound: The phenolic hydroxyl group in your compound is acidic. Highly polar stationary phases like silica gel can sometimes cause acidic or basic compounds to streak. Adding a small amount of acetic acid to the eluent can sometimes resolve this issue for acidic compounds.
Q5: I'm running a column, but the separation between my isomers is very poor. What can I do?
A5: Separating isomers by column chromatography can be challenging due to their similar polarities. Here are some strategies to improve separation:
-
Optimize the Mobile Phase:
-
Reduce Polarity: A less polar mobile phase will increase the retention time of your compounds on the silica gel, allowing for better separation. Use a higher ratio of the non-polar solvent (e.g., hexanes) to the polar solvent (e.g., ethyl acetate).
-
Change Solvents: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, trying dichloromethane/hexanes or toluene/ethyl acetate mixtures might provide a different separation profile.
-
-
Use a Longer Column: A longer column provides more stationary phase for the compounds to interact with, which can improve resolution.
-
Finer Silica Gel: Using silica gel with a smaller particle size can increase the efficiency of the column, leading to better separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the column run (gradient elution). This can help to first elute the less polar impurities, followed by your desired product, and then the more polar impurities.
Experimental Protocols
The following are detailed, step-by-step methodologies for the purification and analysis of crude 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis
TLC is an indispensable tool for quickly assessing the progress of a reaction and for analyzing the fractions collected from column chromatography[10].
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
-
Iodine chamber or other staining solution (optional)
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Use a capillary spotter to apply a small spot of your crude reaction mixture (dissolved in a volatile solvent like dichloromethane or ethyl acetate) onto the starting line. It is also good practice to spot the starting material and co-spot (a mixture of starting material and reaction mixture) for comparison.
-
Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. The desired product, being a nitrophenolic compound, should be UV active. Circle the spots with a pencil.
Purification Workflow
Caption: A general workflow for the purification of crude 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying compounds that are solids at room temperature, provided a suitable solvent can be found[5].
Materials:
-
Crude 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common issues in recrystallization.
Protocol 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase[11].
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Crude 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
-
Collection tubes or flasks
-
TLC supplies
Procedure:
-
Select the Mobile Phase: Based on your TLC analysis, choose a solvent system that gives good separation between your desired product and the major impurities, with an Rf of around 0.2-0.3 for the product.
-
Pack the Column:
-
Wet packing (recommended): Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Dry packing: Fill the column with dry silica gel powder and then slowly run the mobile phase through it until the silica is completely wetted and settled.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Load the Sample:
-
Wet loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elute the Column: Carefully add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Analyze the Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Characterization of Pure Product
After purification, it is essential to confirm the identity and purity of your compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of a closely related compound, 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, is reported to be 87-90 °C[1], and for 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, it is 132-135 °C[7]. The melting point of the title compound is expected to be in a similar range.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the compound.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC analysis indicates high purity.
References
-
o-NITROACETOPHENONE. Organic Syntheses Procedure. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Using TLC to monitor a reaction. chemlegin - WordPress.com. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com. [Link]
- Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4. PubChem. [Link]
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. [Link]
-
Go-to recrystallization solvent mixtures. r/Chempros - Reddit. [Link]
-
5-Ethyl-2-hydroxy-3-nitroacetophenone. Amerigo Scientific. [Link]
-
(a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. [Link]
-
Column Chromatography and its Methods in Separation for Constituents. Research & Reviews: Journal of Pharmacognosy and Phytochemistry. [Link]
-
Crystallographic numbering scheme of 5-methyl-2-hydroxy-3-nitroacetophenone. ResearchGate. [Link]
-
HPLC Column Performance. Waters Corporation. [Link]
-
-
Methods in Developing Mobile Phase Condition for C18 Column. Nacalai. [Link]
-
-
Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Acetophenone 13C NMR Analysis. Scribd. [Link]
-
How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]
-
Crystallization Solvents.pdf. [Link]
-
Preparation method of 2-hydroxy-3-nitroacetophenone. Eureka | Patsnap. [Link]
-
Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. CIR Report Data Sheet. [Link]
-
High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method's Greenness and Blueness. PMC. [Link]
-
(PDF) Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. [Link]
-
5.10: A Review of Isomerism. Chemistry LibreTexts. [Link]
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- 10. lcms.cz [lcms.cz]
- 11. 5′-氯-2′-羟基-3′-硝基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Claisen-Schmidt Condensation for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Welcome to the dedicated technical support resource for the Claisen-Schmidt condensation, with a specific focus on the synthesis of chalcones using 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. This guide is intended for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction, troubleshoot common issues, and understand the underlying chemical principles.
The Claisen-Schmidt condensation is a cornerstone of organic synthesis for forming carbon-carbon bonds and is widely used in the preparation of chalcones, which are valuable intermediates in medicinal chemistry.[1][2][3] The unique substitution pattern of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, featuring both an electron-donating hydroxyl group and an electron-withdrawing nitro group, presents specific challenges and opportunities for optimization.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical issues you may encounter during your experiments.
Troubleshooting Guide
This section is designed to help you navigate and resolve common experimental hurdles in a structured, question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Claisen-Schmidt reaction with 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low or nonexistent yields in this specific Claisen-Schmidt condensation can stem from several factors, primarily related to the electronic nature of the substituted acetophenone and the reaction conditions.[4][5]
Possible Causes & Recommended Solutions:
-
Insufficient Basicity to Form the Enolate: The presence of the electron-withdrawing nitro group on the acetophenone ring increases the acidity of the α-protons, which would normally facilitate enolate formation. However, the adjacent hydroxyl group can participate in intramolecular hydrogen bonding, potentially hindering the approach of the base.
-
Solution: A moderately strong base is typically required. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent are common choices, you may need to carefully optimize the concentration.[6] Consider using a stronger base like sodium ethoxide or potassium t-butoxide if weaker bases are ineffective. However, be cautious as stronger bases can promote side reactions.[5]
-
-
Inactive Catalyst: The base catalyst is critical for the deprotonation of the acetophenone.[7] If the base is old or has been improperly stored, it may have reacted with atmospheric carbon dioxide and lost its activity.[7]
-
Solution: Always use a fresh, high-purity base for the reaction. Ensure proper storage to prevent degradation.[7]
-
-
Steric Hindrance: The substituents on both the 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone and the aromatic aldehyde can sterically hinder the reaction.
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.[8]
-
Solution: If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial. However, be aware that excessive heat can lead to the formation of undesired by-products.[4][9] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.[6]
-
Issue 2: Formation of Multiple Products & Purification Difficulties
Question: My crude product shows multiple spots on a TLC plate, making purification a significant challenge. What are these byproducts, and how can I minimize their formation?
Answer: The formation of multiple products is a common issue in Claisen-Schmidt condensations, often arising from competing side reactions.[10]
Common Side Reactions & Mitigation Strategies:
-
Self-Condensation of the Ketone: The enolizable 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone can react with itself, leading to aldol condensation byproducts.[10]
-
Solution: This is more likely if the ketone is more reactive than the aldehyde. A useful strategy is to slowly add the aldehyde to a mixture of the ketone and the base.[4] This maintains a low concentration of the aldehyde, favoring the desired cross-condensation.
-
-
Cannizzaro Reaction of the Aldehyde: If you are using an aromatic aldehyde that lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[10]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone) in a Michael 1,4-addition.[4][10]
Issue 3: Darkening of the Reaction Mixture and Tar Formation
Question: My reaction mixture has turned very dark, and I am struggling to isolate any solid product. What is causing this?
Answer: A dark coloration or the formation of tar-like substances often indicates the polymerization or decomposition of the starting materials or the product.[10]
Causes & Solutions:
-
Harsh Reaction Conditions: This is typically caused by excessively high temperatures or a very high concentration of a strong base. Aldehydes, in particular, can be prone to polymerization under these conditions.[10]
-
Solution: Reduce the reaction temperature and lower the concentration of the base catalyst. Ensure a slow and controlled addition of the catalyst to the reaction mixture.[9]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of the Claisen-Schmidt condensation for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Q1: What is the optimal type and concentration of base catalyst for this specific acetophenone?
A1: The choice of base is critical. Given the electronic properties of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, a moderately strong base like NaOH or KOH is a good starting point.[6] The optimal concentration typically ranges from 2.0 to 3.0 equivalents.[6] It is highly recommended to perform small-scale pilot reactions to determine the ideal catalyst and its concentration for your specific aromatic aldehyde.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a crucial role in the Claisen-Schmidt condensation. Protic solvents like ethanol are commonly used as they can dissolve both the reactants and the base catalyst.[6] The polarity of the solvent can influence the reaction rate and, in some cases, the product distribution. In some instances, solvent-free conditions, such as grinding the reactants with a solid base, have been shown to be highly effective and environmentally friendly.[11][12][13]
Q3: What is the recommended reaction temperature and time?
A3: Many Claisen-Schmidt condensations can be successfully carried out at room temperature (20-25°C).[6] The reaction time can vary significantly, from a few hours to 24 hours or more, depending on the reactivity of the substrates.[6][14] It is essential to monitor the reaction progress by TLC to determine the optimal reaction time.[6] If the reaction is slow, gentle heating may be applied, but this should be done cautiously to avoid side reactions.[4]
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[6][10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The chalcone product will typically have a different Rf value than the starting acetophenone and aldehyde.
Q5: What is the general procedure for work-up and purification of the resulting chalcone?
A5: A typical work-up procedure involves pouring the reaction mixture into crushed ice and then acidifying it with a dilute acid, such as HCl, to a pH of about 2-3.[6] This will precipitate the crude chalcone product. The solid can then be collected by vacuum filtration and washed with cold water until the filtrate is neutral.[6] Purification is most commonly achieved by recrystallization from a suitable solvent, such as ethanol.[6]
Experimental Protocols & Data
General Experimental Protocol for Base-Catalyzed Claisen-Schmidt Condensation
This protocol provides a general framework. Specific quantities and conditions should be optimized for each reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.[2]
-
Catalyst Addition: While stirring the solution, slowly add an aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise. Maintain the temperature between 20-25°C, using an ice bath if necessary to control any exotherm.[6]
-
Reaction: Continue stirring the mixture at room temperature for 4-24 hours. Monitor the reaction's progress by TLC.[6]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude product.[6]
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[6]
Table 1: Influence of Reaction Conditions on Chalcone Yield
| Method | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
| Reflux | Ethanol | KOH | Reflux | 4 h | 9.2 | [9] |
| Grinding | None | KOH | Not Specified | Not Specified | 32.6 | [7] |
| Grinding | None | NaOH | Not Specified | 5-15 minutes | Not Specified | [7] |
| Base-catalyzed | Ethanol | NaOH | Room Temp | 2-4 hours | Not Specified | [7] |
Note: Yields are highly substrate-dependent and the above table serves as a general guide.
Visualizing the Process
Claisen-Schmidt Condensation Workflow
Caption: General workflow for Claisen-Schmidt condensation.
Reaction Mechanism and Potential Side Reactions
Caption: Main and side reactions in Claisen-Schmidt condensation.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone.
- BenchChem. (2025). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.
- BenchChem. (n.d.).
- RSC Publishing. (n.d.).
- BenchChem. (n.d.).
- Science Alert. (n.d.).
- Development and Characterization of Chalcone Derivatives Using 4-Hydroxyacetophenone and Anti-bacterial Activity against Two P
- Rasayan Journal of Chemistry. (n.d.). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL.
- PMC - NIH. (n.d.). Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity.
- BenchChem. (n.d.).
- Claisen-Schmidt Condens
- YouTube. (2024, February 10).
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
- BenchChem. (n.d.).
Sources
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- 3. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Center: Challenges in the Scale-Up of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone Synthesis
Welcome to the technical support center for the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a key intermediate in the development of various pharmaceutical agents, particularly those targeting inflammation and pain relief.[1] Its synthesis, while straightforward at the lab scale, presents unique challenges during scale-up. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
I. Troubleshooting Guide: Navigating Critical Scale-Up Hurdles
This section addresses common problems encountered during the scale-up of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Issue 1: Poor Regioselectivity and Formation of Unwanted Isomers
Question: During scale-up, we are observing a significant increase in the formation of the 5'-ethyl-2'-hydroxy-5'-nitroacetophenone isomer, leading to difficult and costly purification. How can we improve the regioselectivity for the desired 3'-nitro product?
Answer: The nitration of 4'-ethyl-2'-hydroxyacetophenone is a classic electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the acetyl group is a meta-director. Their combined influence directs the incoming nitro group primarily to the 3' and 5' positions. The challenge in regioselectivity arises from the delicate balance of electronic and steric effects, which can be significantly influenced by reaction conditions.[2]
Causality and Mitigation Strategies:
-
Nitrating Agent and Reaction Medium: The choice of nitrating agent is critical. While a mixture of nitric acid and sulfuric acid is common, it can be too aggressive, leading to poor selectivity.[3]
-
Solution: Consider using a milder nitrating agent. Metal nitrates, such as copper nitrate or ferric nitrate, in the presence of an acid catalyst can offer higher regioselectivity.[3][4] Another approach is the in situ generation of the nitronium ion under controlled conditions.
-
Protocol Insight: The use of phase-transfer catalysts or microemulsion systems has been shown to enhance ortho-selectivity in the nitration of phenols by creating a specific reaction environment at the oil-water interface.[3][4]
-
-
Temperature Control: Nitration reactions are highly exothermic.[5] Poor temperature control on a larger scale can lead to localized "hot spots," increasing the rate of side reactions and reducing selectivity.
-
Solution: Implement a robust cooling system and ensure efficient stirring to maintain a uniform temperature profile throughout the reactor. A slow, controlled addition of the nitrating agent is crucial. For particularly exothermic systems, a continuous flow reactor can provide superior temperature control.[5]
-
-
Solvent Effects: The solvent can influence the reactivity and selectivity of the nitration reaction.
-
Solution: Solvents like acetic acid or dichloromethane are commonly used.[6] Experiment with different solvent systems to find the optimal balance between solubility of the starting material and selectivity of the reaction.
-
| Parameter | Recommendation for Improved 3'-Nitro Selectivity | Rationale |
| Nitrating Agent | Milder agents (e.g., metal nitrates, acetyl nitrate) | Reduces the reactivity of the electrophile, allowing for greater differentiation between the 3' and 5' positions. |
| Temperature | Low and tightly controlled (e.g., 0-5 °C) | Minimizes side reactions and favors the thermodynamically controlled product. |
| Addition Rate | Slow, dropwise addition of nitrating agent | Prevents localized overheating and high concentrations of the nitrating agent. |
| Solvent | Aprotic solvents (e.g., Dichloromethane) | Can influence the solvation of the reaction intermediates and affect the isomer ratio. |
Issue 2: Exotherm and Runaway Reactions
Question: We experienced a dangerous temperature spike during the addition of the nitrating agent in our pilot-scale batch. How can we ensure better control over the reaction exotherm?
Answer: The nitration of aromatic compounds is notoriously exothermic, with heats of reaction that can range from -73 to -253 kJ/mol.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a runaway reaction.
Causality and Mitigation Strategies:
-
Heat Generation vs. Heat Removal: A runaway reaction occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to accurately measure the heat of reaction and determine the maximum heat output. This data is essential for designing an adequate cooling system.
-
Semi-Batch Operation: Add the nitrating agent sub-surface at a controlled rate. This ensures that the reactive species is consumed as it is added, preventing its accumulation and a sudden, uncontrolled reaction.
-
Continuous Flow Chemistry: For large-scale production, transitioning to a continuous flow reactor offers significant safety advantages. The small reactor volume at any given time minimizes the potential energy of a runaway, and the high surface-area-to-volume ratio allows for highly efficient heat exchange.[5]
-
-
Experimental Workflow: Transitioning to Continuous Flow Nitration
Caption: Continuous flow setup for safer nitration.
Issue 3: Product Purification and Impurity Profile
Question: Our scaled-up batches contain several impurities that are difficult to remove by simple recrystallization, including dinitro species and oxidation byproducts. What purification strategies are most effective?
Answer: The impurity profile can become more complex on a larger scale due to the challenges in controlling reaction parameters. Polynitration and oxidation are common side reactions.[7]
Causality and Mitigation Strategies:
-
Polynitration: The product, 5'-ethyl-2'-hydroxy-3'-nitroacetophenone, is still activated towards further electrophilic substitution, making it susceptible to a second nitration.
-
Solution: Use a stoichiometric amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.[7]
-
-
Oxidation: Nitric acid is a strong oxidizing agent, which can lead to the formation of phenolic tars and other degradation products.[7]
-
Solution: Maintaining a low reaction temperature and ensuring a controlled addition of the nitrating agent can minimize oxidative side reactions.[7]
-
-
Purification Techniques:
-
Recrystallization: While effective for removing minor impurities, it may not be sufficient for separating isomeric byproducts. A multi-solvent recrystallization may be necessary.
-
Column Chromatography: For high-purity requirements, column chromatography is often necessary.[8] However, this can be costly and time-consuming on a large scale. Developing a robust crystallization method is preferable.
-
Impurity Profiling: Utilize analytical techniques like HPLC and GC-MS to identify and quantify impurities.[9] This information is crucial for optimizing the reaction to minimize the formation of specific byproducts.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone?
A1: The most common route is the direct nitration of 4'-ethyl-2'-hydroxyacetophenone. This precursor is typically synthesized via a Friedel-Crafts acylation of 3-ethylphenol.
Synthesis Pathway
Caption: Synthesis of the target compound.
Q2: Are there limitations to the Friedel-Crafts acylation step when preparing the precursor?
A2: Yes, the Friedel-Crafts acylation has several limitations that are important to consider during scale-up. The aromatic ring must not be strongly deactivated.[10] Also, the Lewis acid catalyst, typically AlCl₃, is used in stoichiometric amounts and can complex with the hydroxyl group of the phenol, requiring an excess of the catalyst. Careful control of the reaction conditions is necessary to avoid side reactions.
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress, determining the ratio of isomers, and assessing the purity of the final product.[9] A reverse-phase C18 column with a methanol:water mobile phase is a good starting point.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the appearance of the nitro group and the disappearance of the starting material.
Q4: Can we use alternative, "greener" nitration methods for this synthesis?
A4: Yes, there is growing interest in developing more environmentally friendly nitration protocols. Some alternatives to the traditional mixed acid method include:
-
Solid Acid Catalysts: Using solid acid catalysts like zeolites can reduce the amount of acidic waste.[11]
-
Metal Nitrates in "Green" Solvents: Employing metal nitrates in more benign solvents can improve the environmental profile of the reaction.[2][4]
-
Electrochemical Nitration: This emerging technique offers a way to generate the nitrating species in situ without the need for strong acids.
These alternative methods often require significant process development and optimization to be viable on a large scale.
III. Conclusion
The scale-up of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone synthesis requires careful consideration of regioselectivity, reaction exotherms, and purification strategies. By understanding the underlying chemical principles and implementing robust process controls, the challenges associated with this synthesis can be effectively managed. This guide provides a starting point for troubleshooting and process optimization, enabling the safe and efficient production of this valuable pharmaceutical intermediate.
IV. References
-
Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Taylor & Francis Online. [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. [Link]
-
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. [Link]
-
Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. ACS Publications. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]
-
Process for producing nitroacetophenone compounds. Google Patents.
-
Synthesis of 3-nitroacetophenone. University of Chemistry and Technology, Prague. [Link]
-
Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]
-
o-NITROACETOPHENONE. Organic Syntheses. [Link]
-
A kind of method of synthesizing o-nitroacetophenone compound. Google Patents.
-
Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem. [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC. [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
-
How to synthesise 2-nitroacetophenone by nitration of acetophenone. Quora. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Automate.video. [Link]
-
Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. [Link]
-
Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. [Link]
Sources
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- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. is.muni.cz [is.muni.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
How to monitor the progress of reactions involving 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Core Directive: The "Pivot Point" Intermediate
You are working with 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone , a dense functional array containing a ketone, a phenol, a nitro group, and an ethyl chain.[1][2][3][4] In drug development—specifically for catechol-O-methyltransferase (COMT) inhibitors or similar neuroactive agents—this molecule acts as a "pivot point." [1]
Its reactivity is bifurcated:
-
The Nitro Group: A gateway to anilines for heterocycle formation (e.g., quinolines via Friedländer synthesis).[1][5]
-
The Acetyl Group: A site for condensation or reduction to chiral alcohols.[1]
The Challenge: These groups are electronically coupled. The electron-withdrawing nitro group deactivates the ring but activates the phenol. The ketone is susceptible to over-reduction during nitro-group hydrogenation. Precise monitoring is not a luxury; it is a yield-critical necessity. [1]
Visual & Thin-Layer Chromatography (TLC) Monitoring
Q: How do I quickly assess reaction progress without waiting for HPLC?
A: Implement a Dual-Stain TLC Protocol. This molecule is chromophoric (nitro group) and chemically distinct (phenol).[1] Do not rely on UV alone.[1]
The Protocol:
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v) is the standard starting point.[1]
-
Adjustment: If the amine product is too polar (streaking), add 1% Triethylamine (TEA).[1]
-
-
Visualization Steps:
-
UV (254 nm): The starting material (SM) is strongly UV active due to the conjugated nitro-acetophenone system.[1]
-
Visual Color: The SM is typically yellow .[1] As the nitro group reduces to the amine, the intense yellow color often fades or shifts to a dull brown/orange (oxidation of amine).
-
Ferric Chloride (FeCl₃) Stain:
-
Ninhydrin Stain (For Reductions):
-
Troubleshooting Tip: If you see a "ghost spot" trailing the SM that is UV active but Ninhydrin negative, you likely have the hydroxylamine intermediate (R-NHOH), indicating incomplete reduction [1].[1]
Quantitative Truth: HPLC/UPLC Method Development
Q: My peaks are co-eluting during nitro reduction. How do I separate the amine product from the hydroxylamine impurity?
A: Switch to an Acidic Mobile Phase with a Phenyl-Hexyl or C18 Column. The amine product is basic; the nitro starting material is neutral/acidic (phenol). You must control pH to prevent peak tailing.[1]
Recommended Method (Self-Validating):
| Parameter | Condition | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Phenyl-hexyl offers better selectivity for aromatic nitro/amine separation via pi-pi interactions.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the amine protonated ( |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides sharper peaks than Methanol for nitro-aromatics.[1] |
| Gradient | 5% B to 95% B over 10 min | Steep gradient prevents late elution of dimers (azo compounds).[1] |
| Detection | UV at 254 nm & 280 nm | 254 nm for Nitro/Ketone; 280 nm for Phenol ring.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
Diagnostic Retention Times (Relative):
-
Hydroxylamine Intermediate: Elutes before the amine (more polar due to -OH).[1]
-
Amino Product (3'-NH2): Elutes early (polar, ionized).[1]
-
Starting Material (3'-NO2): Elutes late (non-polar).
-
Over-reduced Alcohol (1-hydroxyethyl): Elutes between Amine and SM.[1]
Spectroscopic Monitoring (NMR)
Q: How do I confirm the ketone is intact after reducing the nitro group?
A: Monitor the Acetyl Methyl Singlet and Aromatic Coupling.
Proton NMR (
Key Diagnostic Signals (in CDCl₃ or DMSO-
| Functional Group | Starting Material (Nitro) | Product (Amine) | What to Watch |
| Acetyl Methyl (-COCH₃) | CRITICAL: If this shifts to a doublet at ~1.4 ppm and a quartet appears at ~4.8 ppm, you have reduced the ketone to an alcohol [2].[1] | ||
| Phenolic -OH | Often H-bonded to the ketone.[1] Disappearance indicates alkylation.[1] | ||
| Aromatic Protons | Downfield (Deshielded by NO2) | Upfield (Shielded by NH2) | The aromatic protons will shift significantly upfield (0.5 - 1.0 ppm) upon reduction of the nitro group. |
| Ethyl Group | Quartet (~2.6 ppm) + Triplet (~1.2 ppm) | Unchanged | Use the Ethyl group integral as your Internal Standard for conversion calculation.[1] |
Troubleshooting Specific Transformations
Scenario A: The "Stalled" Nitro Reduction
Issue: You are using Fe/Acetic Acid or H2/Pd, but the reaction stalls at 90% conversion, or you see a persistent impurity. Root Cause: Formation of the Azo-dimer or Hydroxylamine trap.[1] Fix:
-
For Catalytic Hydrogenation: The sulfur in the nitro group (if trace thio-impurities exist) or the phenol itself can poison Pd catalysts. Solution: Wash the catalyst with ethanol or switch to Raney Nickel , which is more robust against poisoning [3].[1]
-
For Iron Reduction: The reaction requires mechanical scouring of the iron surface.[1] Solution: Use vigorous stirring (overhead stirrer) and add a catalytic amount of electrolyte (NH₄Cl) or HCl to activate the iron surface.
Scenario B: Chemoselectivity Failure (Ketone Reduction)
Issue: You want the amine, but you are getting the alcohol (1-(3-amino-5-ethyl-2-hydroxyphenyl)ethanol). Root Cause: Strong reducing agents (e.g., LiAlH₄) or unmoderated NaBH₄ will hit the ketone.[1] Fix:
-
Use stannous chloride (SnCl₂) in HCl or Iron (Fe) in acetic acid.[1] These are chemoselective for nitro groups and leave ketones untouched [4].[1]
-
Avoid NaBH₄ unless you are specifically using a transition metal catalyst (e.g., NiCl₂) that accelerates nitro reduction faster than carbonyl reduction—but this is risky.[1]
Visualizing the Reaction Pathway
The following diagram maps the critical monitoring points (Checkpoints) against the chemical transformations.
Caption: Logical flow of reduction and condensation pathways. Red path indicates chemoselectivity failure.[1] Green path indicates successful synthesis.[1]
References
-
Master Organic Chemistry. Reduction of Nitro Groups to Amines: Reagents and Mechanisms. Retrieved from [Link]
-
Magritek. On-line NMR reaction monitoring of Acetal Formation. (Analogous ketone monitoring). Retrieved from [Link]
-
Thieme Connect. Reduction of Nitro Compounds to Amines.[1][7] Synthesis 2024.[1][7] Retrieved from [Link][1]
Sources
- 1. 2 -Hydroxy-5 -methyl-3 -nitroacetophenone 99 66108-30-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 | CID 2758852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. is.muni.cz [is.muni.cz]
- 7. jsynthchem.com [jsynthchem.com]
Avoiding polymerization in reactions with 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Technical Support Center: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Welcome to the technical support resource for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (Catalog No. EHNA-01). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and questions encountered during its use. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles, field-proven insights, and a thorough review of the relevant literature.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction mixture with 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone turned into a dark, gummy, or intractable solid. What is happening?
A1: This is the most common issue reported and is often described as "polymerization." However, it is more accurately identified as an uncontrolled aldol self-condensation reaction .[1][2][3] Your starting material possesses acidic protons on the methyl group of the acetyl moiety (the α-carbon). In the presence of acid or base catalysts, one molecule can form a reactive enol or enolate intermediate, which then attacks the ketone of a second molecule.[4][5] Subsequent dehydration (loss of water), often promoted by heat, leads to a larger, conjugated molecule (a dimer). This process can repeat, forming oligomers that are often highly colored, poorly soluble, and result in the "gummy" or "tarry" consistency you are observing.
Q2: Is 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone inherently unstable?
A2: The compound is stable under recommended storage conditions (0-8°C, dry environment).[6] The issue is not one of thermal decomposition in the traditional sense but rather one of chemical reactivity. The combination of functional groups—a ketone with α-hydrogens, an activating hydroxyl group, and a strongly electron-withdrawing nitro group—makes the molecule highly susceptible to certain reaction conditions, particularly strong bases or acids and elevated temperatures.[7][8][9] While nitroaromatic compounds can pose hazards under high heat or shock, the primary challenge in synthetic reactions is managing the reactivity that can lead to self-condensation.[7]
Q3: What specific conditions are known to trigger this self-condensation?
A3: Several factors can initiate or accelerate this unwanted side reaction:
-
Presence of Bases: Strong bases (e.g., NaOH, KOH, alkoxides) readily deprotonate the α-carbon to form an enolate, which is a potent nucleophile that initiates the condensation cascade.[8][9][10] This is the most common trigger.
-
Presence of Acids: Strong acids (e.g., H₂SO₄, HCl, TFA) can catalyze aldol condensation by promoting the formation of an enol intermediate.[5][6][11]
-
Elevated Temperatures: Heat strongly favors the dehydration step of the aldol reaction, which drives the reaction towards the condensed, often insoluble, product.[4][12][13] Reactions run at or above room temperature are at higher risk.
-
High Concentration: Higher concentrations of the starting material can increase the rate of the bimolecular self-condensation reaction.
Q4: Can I perform a reaction on the nitro or hydroxyl group without the ketone interfering?
A4: Yes, but it requires careful selection of reagents and conditions. For instance, reducing the nitro group is a common transformation.[14][15] However, using reagents that require strongly basic or acidic conditions can trigger ketone condensation simultaneously. To avoid this, you should prioritize neutral or mildly acidic/basic conditions and low temperatures. If the desired reaction requires conditions known to cause condensation, protecting the ketone as an acetal or ketal should be considered.[16]
Part 2: Troubleshooting Guide: Diagnosing and Solving Self-Condensation
Use this guide to diagnose the cause of your failed reaction and find a viable solution.
Step 1: Analyze Your Reaction Conditions
Answer the following questions to pinpoint the likely cause.
-
Did your reaction use a base?
-
Yes: This is the most probable cause. The strength and amount of the base are critical. Proceed to Solution Pathway A .
-
No: Proceed to the next question.
-
-
Did your reaction use an acid?
-
Yes: Acid-catalyzed self-condensation is likely. Proceed to Solution Pathway B .
-
No: Proceed to the next question.
-
-
Was the reaction temperature at or above room temperature (e.g., >25°C)?
-
Yes: Thermal energy may be sufficient to promote condensation, especially over long reaction times, even with weak acid/base traces. Proceed to Solution Pathway C .
-
No: If your reaction was run at low temperatures without acid or base, self-condensation is less likely. Consider other decomposition pathways related to the nitro group, especially if strong reducing or oxidizing agents were used.[7][17]
-
Step 2: Implement a Corrective Action Plan
Your primary goal is to reduce the concentration and reactivity of the enolate intermediate.
| Corrective Action | Experimental Protocol | Causality (Why it works) |
| 1. Lower Temperature | Run the reaction at 0°C or -78°C (dry ice/acetone bath). Add the base slowly to the cooled solution. | Aldol additions are often reversible and exothermic. Low temperatures disfavor the reaction kinetically and thermodynamically, preventing the irreversible dehydration step.[18] |
| 2. Use a Weaker Base | Replace strong bases like NaOH or NaH with a milder base such as K₂CO₃, Et₃N, or DIPEA. | Weaker bases establish a lower equilibrium concentration of the reactive enolate, slowing the rate of self-condensation relative to your desired reaction. |
| 3. Use a Hindered Base | If simple deprotonation is required (e.g., of the phenol), consider a non-nucleophilic, sterically hindered base like DBU or a lithium amide (LDA) at low temperatures. | Hindered bases can selectively deprotonate more accessible sites (like the -OH group) over the more sterically shielded α-carbon, though LDA is very strong and must be used with care at low temperatures.[18] |
| 4. Protect the Ketone | React 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone with ethylene glycol in the presence of an acid catalyst (e.g., p-TsOH) to form the corresponding 1,3-dioxolane. | The resulting acetal (ketal) has no α-hydrogens and cannot form an enolate, completely preventing aldol condensation. The protecting group can be removed with aqueous acid after your desired reaction is complete.[16] |
Your goal is to reduce the rate of enol formation.
| Corrective Action | Experimental Protocol | Causality (Why it works) |
| 1. Lower Temperature | Run the reaction at 0°C or below. | As with the base-catalyzed route, lower temperatures reduce the overall reaction rate, including the unwanted self-condensation pathway. |
| 2. Use a Lewis Acid | If the acid is acting as a catalyst, consider switching from a Brønsted acid (H⁺ source) to a milder Lewis acid that may coordinate preferentially to other functional groups. | The choice of Lewis acid depends on the specific reaction, but this can sometimes offer a more selective activation pathway that avoids protonating the ketone carbonyl, which is the first step in acid-catalyzed enolization.[6] |
| 3. Protect the Ketone | As described in Pathway A, protect the ketone as an acetal. | This is the most robust method to prevent any ketone-related side reactions under acidic conditions.[16] |
If heat alone is causing problems, it implies that trace impurities may be acting as catalysts.
| Corrective Action | Experimental Protocol | Causality (Why it works) |
| 1. Purify Starting Material | Re-purify the 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone via recrystallization or column chromatography before use. | This removes any trace acidic or basic impurities that could catalyze condensation at elevated temperatures. |
| 2. Lower Reaction Temperature | If the desired reaction allows, run it at the lowest possible temperature that still affords a reasonable reaction rate. | Minimizes the energy available to overcome the activation barrier for the condensation pathway. |
| 3. Use a Dilute Solution | Run the reaction at a lower molar concentration. | Self-condensation is a bimolecular reaction, so its rate is second-order with respect to the starting material. Halving the concentration will reduce the condensation rate by a factor of four. |
Part 3: Mechanistic Insights & Visual Guides
Understanding the mechanism of failure is key to preventing it. The primary culprit is the aldol condensation pathway.
Mechanism: Base-Catalyzed Self-Condensation
This is the most common failure mode. It proceeds in three main stages:
-
Enolate Formation: A base removes an acidic α-hydrogen from the acetyl group to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule.
-
Dehydration: The resulting aldol addition product is rapidly dehydrated (loses water), especially with heat, to form a stable, conjugated α,β-unsaturated ketone (a dimer).
Caption: Logical workflow for troubleshooting failed reactions.
References
- Marziano, N. C., Ronchin, L., & Tortato, C. (2005). Selective oxidations by nitrosating agents: Part 1: Oxidations of ketones in concentrated sulfuric acid.
- Guthrie, J. P., & Guo, J. (1996). The aldol condensation of acetone with acetophenone. Journal of the American Chemical Society, 118(45), 11472-11485.
-
Perrin, C. L., & Chang, K. L. (2016). The Complete Mechanism of an Aldol Condensation. eScholarship, University of California. [Link]
- Wade, L. G., & Simek, J. W. (2020). Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Takahashi, K., & Kawanami, H. (2012). Control of Self-Aldol Condensation by Pressure Manipulation under Compressed CO2. Chemistry Letters, 41(8), 784-785.
- Guthrie, J. P. (1991). The aldol condensation of acetone with acetophenone. Canadian Journal of Chemistry, 69(2), 339-346.
- Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (2010). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 22(7), 5237-5242.
- The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). University of Basrah.
- Guthrie, J. P., & Wang, X. P. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 69(2), 339-346.
-
Chemistry Stack Exchange. (2019). Why doesn't self condensation occur in acetoacetic ester synthesis?[Link]
- Bakkas, S., et al. (2014). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 19(6), 8024-8038.
-
Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. [Link]
- Li, Y., et al. (2021). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 11(52), 32969-32985.
- Williamson, K. L., & Masters, K. M. (2011). The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). In Macroscale and Microscale Organic Experiments.
-
Leah4sci. (2016, May 3). Aldol Condensation Reaction Shortcut. YouTube. [Link]
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Khanna, P. (2021, May 12). Aldol Condensation! Understanding the Mechanism! Medium. [Link]
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Larsen, D. (2020, February 7). The Aldol Condensation.
- Wang, F., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 298.
- ResearchGate. (n.d.).
- Blaser, H. U., & Schmidt, E. (Eds.). (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Symposium Series.
- Ramos, J. L. (Ed.). (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 65(3), 335-424.
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
International HCH & Pesticides Association (IHPA). (n.d.). Base Catalyzed Decomposition (BCD). [Link]
- Alshawi, F. M., et al. (2019). Synthesis and thermal properties of some phenolic resins. Innovaciencia, 7(1), 1-15.
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Osbourn, J. (2021, July 11). Protection of Aldehydes and Ketones. YouTube. [Link]
- Zhang, X., et al. (2017). Thermal stability of phenolic resin: new insights based on bond dissociation energy and reactivity of functional groups. RSC Advances, 7(64), 40386-40395.
- LibreTexts Chemistry. (n.d.). Intramolecular Aldol Reaction.
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Organic Chemistry Tutor. (n.d.). Aldol Condensation Practice Questions. [Link]
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Validation & Comparative
Characterization Guide: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone via Single-Crystal XRD
Topic: Characterization of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone by X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
This technical guide outlines the structural characterization of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (5-Et-3-NA) , a critical intermediate in the synthesis of anti-inflammatory agents and a model system for studying Resonance-Assisted Hydrogen Bonding (RAHB) .
The presence of a bulky ethyl group at the 5-position and a strongly electron-withdrawing nitro group at the 3-position creates a unique competitive environment for the central hydroxyl group. This guide compares the crystallographic profile of 5-Et-3-NA against its closest structural analogs: the Methyl-analog (5-Me-3-NA) and the Unsubstituted scaffold (3-NA) .
Key Insight: While the core RAHB interaction (O–H···O=C) remains dominant across the series, the 5-ethyl substitution introduces significant steric bulk that alters crystal packing efficiency and nitro-group planarity compared to the methyl analog.
Chemical Profile & Synthesis Logic[1][2]
To obtain diffraction-quality crystals, high-purity synthesis is required. The synthesis exploits the directing effects of the hydroxyl group to install the nitro group at the 3-position (ortho to -OH).
Synthesis Protocol
-
Precursor: 5'-Ethyl-2'-hydroxyacetophenone.
-
Reagents: Glacial Acetic Acid, Nitric Acid (HNO₃, fuming), Urea (to scavenge nitrous acid).
-
Mechanism: Electrophilic Aromatic Substitution (Nitration).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 5'-Ethyl-2'-hydroxyacetophenone in 15 mL glacial acetic acid. Cool to 0–5°C.[1]
-
Nitration: Add a mixture of HNO₃ (1.1 eq) and acetic acid dropwise over 30 mins. Maintain temp <10°C to prevent di-nitration or oxidation of the ethyl chain.
-
Quenching: Pour mixture onto 100g crushed ice. The product precipitates as a yellow solid.[1]
-
Purification: Filter and wash with cold water.[1] Recrystallize from Ethanol/Acetone (1:1) to remove the 5-nitro isomer (if starting material was unsubstituted) or impurities.
Crystallographic Characterization Strategy
Crystallization Methodology
The ethyl chain adds conformational flexibility, often making crystallization more difficult than the methyl analog.
-
Method A (Preferred): Slow evaporation from Ethanol/Dichloromethane (1:1) at 4°C.
-
Why: Dichloromethane solubilizes the nitro-aromatic core; Ethanol promotes H-bond networking.
-
-
Method B (Alternative): Vapor diffusion of Hexane into a saturated Ethyl Acetate solution.
Data Collection Parameters
-
Temperature: 100 K (Essential to freeze ethyl group disorder).
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (for absolute configuration if chiral impurities exist, though this molecule is achiral).
-
Resolution: 0.8 Å or better to resolve the H-atom position in the intramolecular bond.
Comparative Structural Analysis
This section compares the target (5-Et-3-NA) with established alternatives to evaluate structural stability and packing efficiency.
Table 1: Structural Comparison of Nitro-Acetophenone Derivatives
| Feature | Target: 5-Et-3-NA | Alternative A: 5-Me-3-NA | Alternative B: 3-NA (Unsubstituted) |
| Substituent (5-pos) | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | Hydrogen (-H) |
| Space Group | P2₁/c (Predicted) | P2₁/c (Verified [1]) | P2₁/c or Pbca |
| Intramolecular H-Bond | Strong (O-H···O=C) | Strong (O-H···O=C) | Strong (O-H···O=C) |
| Nitro Group Torsion | Moderate (~5–15°) | Low (~2–8°) | High (>20° possible) |
| Packing Forces | van der Waals (Ethyl) + π-stacking | Compact π-stacking | Dominant π-stacking |
| Disorder Risk | High (Ethyl tail) | Low | Low |
| Melting Point | 68–72°C | 108–110°C | 95–97°C |
Performance Analysis
1. Intramolecular Hydrogen Bonding (RAHB)
All three variants exhibit a "locked" conformation due to the Resonance-Assisted Hydrogen Bond between the hydroxyl hydrogen and the carbonyl oxygen.
-
Observation: The O(H)···O(carbonyl) distance is typically short (2.50 – 2.60 Å).
-
Ethyl Effect: The 5-ethyl group is electron-donating. It increases the electron density on the phenyl ring slightly more than the methyl group, potentially strengthening the basicity of the carbonyl oxygen and shortening the H-bond [2].
2. Nitro Group Dynamics
The nitro group at the 3-position is sterically crowded by the adjacent hydroxyl group.
-
5-Me-3-NA (Alt A): The molecule is relatively planar. The nitro group twists slightly to relieve strain but participates in intermolecular C-H···O interactions [1].
-
5-Et-3-NA (Target): The bulky ethyl group at position 5 pushes the packing apart. This reduced packing density often allows the nitro group at position 3 more freedom to rotate (higher thermal parameters), requiring low-temperature (100 K) data collection for precise geometry assignment.
3. Crystal Packing & Solubility
-
Solubility: 5-Et-3-NA is significantly more soluble in non-polar solvents (DCM, Toluene) than 5-Me-3-NA due to the lipophilic ethyl chain.
-
Packing: 5-Me-3-NA packs in tight "herringbone" or stacked motifs. 5-Et-3-NA packing is disrupted by the ethyl tail, leading to a lower melting point and lower calculated density.
Visualizations
Diagram 1: Crystallographic Workflow & Logic
This diagram illustrates the decision-making process for solving the structure, addressing the specific challenge of the ethyl group disorder.
Caption: Workflow for handling ethyl-group disorder during the structure solution of 5-Et-3-NA.
Diagram 2: Intramolecular Interaction Map
This diagram visualizes the competing forces within the molecule that define its solid-state conformation.
Caption: Interaction map showing the dominant Resonance-Assisted Hydrogen Bond (RAHB) and steric conflicts.
References
-
Aswale, S. R., et al. (2012). "Synthesis of 2-Hydroxy-3-nitro-5-methyl-α-substituted Thiocarbamidoacetophenones." Asian Journal of Chemistry, 24(12), 5801-5802.[2] Link
-
Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[3] Medicinal Research Reviews, 39(5), 1-28. Link
-
PubChem. (2025).[4][5] "Compound Summary: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CID 2758852)."[5][6][7] National Library of Medicine. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2005). "Crystal Structure of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone." CCDC Number 262904.[4] Link
-
Anitha, T. R., et al. (2013). "Growth and characterization of organic 5-chloro-2-hydroxy-3-nitroacetophenone single crystals." Spectrochimica Acta Part A, 108, 146-153. Link
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A Comparative Guide to the Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring an ethyl group, a hydroxyl group, and a nitro group on an acetophenone backbone, offers a versatile platform for further chemical modifications.[1] This guide provides a comparative analysis of the plausible synthetic routes to this compound, offering detailed experimental protocols and an in-depth discussion of the chemical principles governing each step. The primary synthetic strategy discussed herein involves a three-step sequence starting from the readily available 4-ethylphenol.
Plausible Synthetic Pathways
The most logical and commonly employed strategy for the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone involves the following sequence:
-
O-Acylation of 4-Ethylphenol: Protection of the phenolic hydroxyl group via acetylation to yield 4-ethylphenyl acetate.
-
Fries Rearrangement: Intramolecular rearrangement of the acetyl group to the ortho position on the aromatic ring to form 5'-ethyl-2'-hydroxyacetophenone.
-
Nitration: Regioselective introduction of a nitro group at the 3'-position of the hydroxyacetophenone.
An alternative pathway could involve the nitration of 4-ethylphenol first, followed by acetylation and then the Fries rearrangement. However, the strong activating and ortho-, para-directing nature of the hydroxyl group in 4-ethylphenol can lead to a mixture of nitrated isomers and potential oxidation by-products, making the first pathway generally more controlled and selective.[2]
Detailed Experimental Protocols and Mechanistic Insights
Method 1: Stepwise Synthesis via Fries Rearrangement followed by Nitration
This method is presented as the more standard and controllable route.
Step 1: Synthesis of 4-Ethylphenyl acetate (O-Acylation)
The initial step involves the esterification of 4-ethylphenol to protect the hydroxyl group and set the stage for the subsequent Fries rearrangement. Acetylation with acetic anhydride is a common and efficient method.
-
Reaction Scheme:
-
Experimental Protocol: A mixture of 4-ethylphenol (10 mmol), acetic anhydride (2 equivalents to each hydroxyl group), and a catalytic amount of expansive graphite (200 mg) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, diethyl ether (10 mL) is added to the mixture. The expansive graphite is filtered off and washed with diethyl ether (2 x 10 mL). The combined filtrate is then washed successively with 5% HCl (15 mL), 5% NaHCO₃ (15 mL), and brine (2 x 10 mL). After drying over anhydrous magnesium sulfate, the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.[2]
-
Causality and Expertise: The use of a solid acid catalyst like expansive graphite offers a simple, efficient, and environmentally friendly alternative to traditional catalysts.[2] The reaction proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon of acetic anhydride. The workup with dilute acid and base is crucial to remove any unreacted starting materials and by-products.
Step 2: Synthesis of 5'-Ethyl-2'-hydroxyacetophenone (Fries Rearrangement)
The Fries rearrangement is a key transformation that converts the phenolic ester into a hydroxy aryl ketone.[3][4] The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
Reaction Scheme:
-
Experimental Protocol: To a solution of 4-ethylphenyl acetate (10 mmol) in a suitable solvent (e.g., nitrobenzene or a solvent-free melt), anhydrous aluminum chloride (AlCl₃, 1.2 to 2.5 equivalents) is added portion-wise at a controlled temperature. For favoring the ortho isomer (the desired 5'-ethyl-2'-hydroxyacetophenone), higher temperatures (typically >160°C) are employed.[5] The reaction mixture is heated for several hours with stirring. After completion, the mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting mixture of ortho and para isomers can be separated by column chromatography or fractional distillation. The ortho isomer is generally more volatile due to intramolecular hydrogen bonding.[5]
-
Causality and Expertise: The Lewis acid catalyst, AlCl₃, coordinates with the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate.[6] This electrophile then attacks the electron-rich aromatic ring. Higher temperatures favor the formation of the thermodynamically more stable ortho isomer, which can form a stable six-membered chelate with the aluminum catalyst. The choice of solvent can also influence the isomer ratio, with non-polar solvents favoring the ortho product.[3]
Step 3: Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (Nitration)
The final step is the regioselective nitration of the activated aromatic ring of 5'-ethyl-2'-hydroxyacetophenone. The directing effects of the existing substituents are crucial for achieving the desired product.
-
Reaction Scheme:
-
Experimental Protocol: 5'-Ethyl-2'-hydroxyacetophenone (10 mmol) is dissolved in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, and cooled in an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature (typically 0-5°C) to control the reaction rate and prevent over-nitration.[7] The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The mixture is then poured onto crushed ice, and the precipitated product is collected by filtration. The crude product is washed with cold water to remove residual acids and then recrystallized from a suitable solvent (e.g., ethanol) to obtain the purified 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
-
Causality and Expertise: The hydroxyl group is a strong activating and ortho-, para- directing group, while the acetyl group is a deactivating and meta- directing group. In this case, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the ethyl group. Of the two ortho positions, one is sterically hindered by the adjacent acetyl group. Therefore, the nitration is expected to occur predominantly at the 3'-position, which is ortho to the hydroxyl group and meta to the acetyl group.[8] Careful control of the temperature is essential to prevent the formation of dinitrated or oxidized by-products.[2]
Alternative Nitration Method: Milder Conditions
For substrates that are sensitive to the harsh conditions of mixed acid nitration, milder and more selective methods can be employed.
-
Method using Cerium (IV) Ammonium Nitrate (CAN): Certain phenols can undergo rapid and regioselective ortho-nitration with cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate at room temperature.[6] This method offers high yields of the o-nitrophenol.[6]
-
Experimental Protocol (CAN/NaHCO₃): A variety of phenols with at least one unsubstituted ortho position can be treated with CAN and NaHCO₃ in acetonitrile at room temperature for about 30 minutes. The reaction often results in exclusive formation of the o-nitrophenol with good to excellent yields.[6]
Data Summary and Comparison
| Step | Reaction | Reagents | Key Conditions | Typical Yield | Purity |
| 1 | O-Acylation | 4-Ethylphenol, Acetic Anhydride, Expansive Graphite | Room Temperature | High | Good to Excellent |
| 2 | Fries Rearrangement | 4-Ethylphenyl acetate, AlCl₃ | High Temperature (>160°C) for ortho selectivity | Moderate to Good (for the desired isomer) | Requires separation of isomers |
| 3 | Nitration | 5'-Ethyl-2'-hydroxyacetophenone, HNO₃/H₂SO₄ | Low Temperature (0-5°C) | Good | Good to Excellent after recrystallization |
| 3 (Alternative) | Nitration | 5'-Ethyl-2'-hydroxyacetophenone, CAN/NaHCO₃ | Room Temperature | High (for ortho nitration) | High regioselectivity |
Visualizing the Synthesis
Workflow for the Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Caption: Step-by-step synthesis workflow.
Mechanism of the Fries Rearrangement
Caption: Key steps in the Fries rearrangement mechanism.
Conclusion
The synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is most effectively achieved through a three-step sequence involving the O-acylation of 4-ethylphenol, a high-temperature Fries rearrangement to favor the ortho-hydroxyacetophenone isomer, and a subsequent regioselective nitration. Careful control of reaction conditions, particularly temperature, is paramount to maximize the yield of the desired product and minimize the formation of isomers and by-products. The use of milder nitrating agents like CAN/NaHCO₃ presents a promising alternative for the final step, potentially offering higher selectivity and yields under more benign conditions. This guide provides a solid foundation for researchers to approach the synthesis of this important chemical intermediate with a clear understanding of the underlying principles and practical considerations.
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Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc. [Link]
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FRIES REARRANGEMENT - PHARMD GURU. (November 13 2025). [Link]
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Fries rearrangement - Wikipedia. [Link]
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Fries Rearrangement - Organic Chemistry Portal. [Link]
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An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry. [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. Asian Journal of Chemistry. [Link]
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Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. SciSpace by Typeset. [Link]
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The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales | ChemRxiv. [Link]
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Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's - Der Pharma Chemica. [Link]
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Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH. [Link]
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Fries Rearrangement of Phenyl Acetate | PDF | Filtration | Solvent - Scribd. [Link]
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Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production - KBR. [Link]
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A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04 - SciSpace. [Link]
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Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate - MDPI. [Link]
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
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Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst - ResearchGate. [Link]
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Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support | Organic Letters - ACS Publications - ACS.org. [Link]
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An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride - Scientia Iranica. [Link]
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An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. [Link]
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Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement - Advanced Journal of Chemistry, Section A. [Link]
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Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS | Automate.video. [Link]
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Biological activity of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone vs other chalcones
An In-Depth Comparative Guide to the Biological Activity of Chalcones: Featuring 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone as a Synthetic Precursor
Introduction: The Versatile Chalcone Scaffold
Chalcones are a prominent class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core that links two aromatic rings (Ring A and Ring B).[1][2][3] This 1,3-diphenyl-2-propen-1-one framework is a privileged structure in medicinal chemistry, serving as a biosynthetic precursor to all flavonoids in plants and providing a versatile template for synthetic chemists.[1][4][5] The inherent reactivity of the enone moiety, combined with the vast possibilities for substitution on the aromatic rings, endows chalcones with a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[4][6][7] This guide provides a comparative analysis of chalcone bioactivity, with a specific focus on the potential properties of chalcones derived from the synthetic intermediate, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
The Synthetic Intermediate: 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
While not a chalcone itself, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a key starting material—an acetophenone derivative—used in the synthesis of specific chalcones.[8] Its structure is notable for containing three key functional groups on what will become Ring A of the resulting chalcone:
-
A 2'-hydroxy group: This is a common feature in many bioactive chalcones and is known to influence activity, often through chelation or hydrogen bonding.[9][10]
-
A 3'-nitro group: The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties and biological activity of the final compound.[2] Studies have specifically investigated 2-hydroxy-3-nitrochalcones for their biological potential.[11][12]
-
A 5'-ethyl group: Alkyl substitutions can impact properties like lipophilicity, which in turn affects cell membrane permeability and interaction with biological targets.
The synthesis of a chalcone from this precursor would typically involve a Claisen-Schmidt condensation reaction with a substituted or unsubstituted benzaldehyde (which forms Ring B).[3][13][14] The biological profile of the resulting chalcone is therefore a direct consequence of this combined substitution pattern.
Caption: Workflow for assessing cytotoxicity using the MTT assay. [15] Step-by-Step Methodology:
-
Cell Seeding: Culture a selected cancer cell line to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. [15]2. Compound Preparation: Prepare a 10 mM stock solution of the test chalcone in DMSO. Create serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the chalcone. Include a vehicle control (medium with DMSO) and an untreated control. [15]4. Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following treatment, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours. [16]6. Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well and gently shake the plate for 5-10 minutes to ensure complete dissolution. [15][16]7. Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the chalcone concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell growth). [15]
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound. [17]The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine by an antioxidant, leading to a decrease in absorbance at 517 nm. [17][18] Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve ~4 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store in the dark at 4°C. [17] * Chalcone Solutions: Prepare a stock solution of the chalcone (e.g., 1 mg/mL) in methanol or DMSO. Create serial dilutions to test a range of concentrations.
-
Positive Control: Prepare solutions of a known antioxidant like Ascorbic Acid or Trolox. [19]2. Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 20 µL) of the different concentrations of the chalcone solutions, positive control, or solvent (for the blank).
-
Add a larger volume (e.g., 180 µL) of the methanolic DPPH solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes. [17]3. Data Acquisition: Measure the absorbance of each well at 517 nm.
-
-
Analysis: Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the chalcone concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). [17]
-
Protocol 3: Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS, by quantifying its stable breakdown product, nitrite, in cell culture supernatant. It is commonly used with macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS). [20] Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the chalcone for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include negative (cells only), positive (cells + LPS), and vehicle controls. Incubate for 24 hours. [20]4. Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light. [20]6. Data Acquisition: Measure the absorbance at 540 nm.
-
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and calculate the percentage inhibition of NO production relative to the LPS-only control.
Conclusion and Future Directions
The structural features of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone suggest that chalcones derived from it are promising candidates for drug discovery. Based on extensive structure-activity relationship data from related compounds, a chalcone bearing these substituents is predicted to exhibit significant anticancer, anti-inflammatory, and antioxidant activities. The presence of the 2'-hydroxyl and 3'-nitro groups on Ring A is particularly indicative of a strong biological profile.
However, these predictions remain theoretical. The crucial next step for the scientific community is the synthesis of this specific chalcone series (by varying the substituents on Ring B) and the subsequent empirical validation of their biological activities using the standardized protocols detailed in this guide. Such research will not only confirm the potential of this novel scaffold but also contribute valuable data to the broader understanding of chalcone structure-activity relationships, paving the way for the development of new and more effective therapeutic agents.
References
A curated list of clickable, authoritative sources will be provided here.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]
- 3. questjournals.org [questjournals.org]
- 4. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization [mdpi.com]
- 7. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone serves as a valuable intermediate, notably in the creation of anti-inflammatory and analgesic agents.[1] Its molecular architecture, featuring an ethyl, a hydroxyl, and a nitro group, presents a unique electronic and steric environment, making the optimization of its synthesis a critical endeavor for chemists. This guide provides a comparative analysis of two primary protocols for the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, focusing on reaction yield and the underlying chemical principles.
The synthesis of this target molecule is primarily achieved through the electrophilic aromatic substitution, specifically, the nitration of the precursor, 5'-Ethyl-2'-hydroxyacetophenone. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. This substitution pattern leads to the potential for the formation of isomeric byproducts, making the choice of nitrating agent and reaction conditions paramount in maximizing the yield of the desired 3-nitro isomer.
Experimental Workflow Overview
The general workflow for the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone involves the nitration of the starting material followed by purification. The choice of solvent and nitrating agent are the key variables in the two protocols benchmarked in this guide.
Caption: General experimental workflow for the synthesis and purification of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
Protocol 1: Nitration in Acetic Acid
This protocol employs a mixture of nitric acid and acetic acid. Acetic acid serves as a moderately polar solvent that can dissolve the starting material and the nitrating agent. The reaction is typically carried out at or below room temperature to control the exothermic nature of the nitration and to minimize the formation of byproducts.
Step-by-Step Methodology
-
Dissolution: Dissolve 5'-Ethyl-2'-hydroxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution in an ice bath to between 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours.
-
Quenching: Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: Purify the crude product, which contains a mixture of the 3-nitro and 5-nitro isomers, by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Protocol 2: Nitration with a Mixed Acid System (H₂SO₄/HNO₃)
This classic method utilizes a more potent nitrating mixture of concentrated sulfuric acid and nitric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which increases the rate of reaction. However, the stronger acidic conditions can also lead to a higher degree of side product formation if not carefully controlled.
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath.
-
Dissolution of Starting Material: Dissolve 5'-Ethyl-2'-hydroxyacetophenone in concentrated sulfuric acid in the reaction flask, also cooled in an ice-salt bath to maintain a temperature below 5 °C.
-
Slow Addition: Add the pre-prepared nitrating mixture dropwise to the solution of the starting material, maintaining a low temperature (typically below 5 °C).
-
Reaction Period: Stir the mixture for a specified period at low temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: The product may precipitate out and can be filtered. Alternatively, if the product remains in solution, it can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using similar methods as in Protocol 1 to separate the desired 3-nitro isomer from the 5-nitro isomer.
Mechanistic Insight: Electrophilic Aromatic Substitution
The nitration of 5'-Ethyl-2'-hydroxyacetophenone proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺) acts as the electrophile and attacks the electron-rich aromatic ring.
Caption: Simplified mechanism of electrophilic nitration of 5'-Ethyl-2'-hydroxyacetophenone.
The hydroxyl group at the 2'-position strongly directs the incoming nitro group to the ortho (3') and para (5') positions. The acetyl group at the 1'-position is a meta-director. The combination of these directing effects leads to the formation of both the 3'-nitro and 5'-nitro isomers. The steric hindrance from the adjacent acetyl group and the electronic influence of the ethyl group at the 5' position will affect the ratio of these isomers.
Performance Benchmark
The following table summarizes the key performance indicators for the two protocols, based on typical results for the nitration of closely related 2'-hydroxyacetophenones. The yields are estimates for the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone and may vary depending on the precise reaction conditions and purification efficiency.
| Parameter | Protocol 1 (Nitric Acid in Acetic Acid) | Protocol 2 (Mixed Acid: H₂SO₄/HNO₃) |
| Starting Material | 5'-Ethyl-2'-hydroxyacetophenone | 5'-Ethyl-2'-hydroxyacetophenone |
| Nitrating Agent | HNO₃ in Acetic Acid | HNO₃ / H₂SO₄ |
| Typical Temperature | 0-25 °C | < 5 °C |
| Reported Yield (Analogous Compounds) | 30-40% | 40-55% |
| Key Advantages | Milder reaction conditions, easier temperature control. | Higher reaction rate, potentially higher yield. |
| Key Disadvantages | Lower yield of the desired isomer. | Harsh conditions, requires strict temperature control, potential for more byproducts. |
Conclusion and Recommendations
Both protocols offer viable pathways for the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
-
Protocol 1 (Nitric Acid in Acetic Acid) is recommended for smaller-scale syntheses where ease of handling and milder conditions are prioritized. The lower yield may be acceptable in a research and development setting.
-
Protocol 2 (Mixed Acid System) is more suitable for larger-scale production where maximizing yield is a primary concern. However, this method demands more stringent control over the reaction temperature to minimize the formation of unwanted byproducts and ensure safety.
For both methods, the purification step is crucial for obtaining a high-purity final product. The choice between recrystallization and column chromatography will depend on the scale of the reaction and the required purity of the 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone.
References
-
PubChem. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. [Link]
-
ResearchGate. How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. [Link]
Sources
Cross-validation of analytical methods for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Title: Cross-Validation of Analytical Methods for 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone: A Comparative Technical Guide
Executive Summary
In the synthesis of leukotriene receptor antagonists (e.g., Pranlukast), the intermediate 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (hereafter EHNA-P ) represents a critical quality control checkpoint.[1] Its purity directly impacts the yield and safety profile of the final API.[1]
Common analytical challenges for EHNA-P include:
-
Regioisomerism: Distinguishing the 3'-nitro isomer from potential 5'-nitro byproducts.
-
Thermal Instability: The ortho-nitro/hydroxy moiety renders the molecule susceptible to degradation under high-thermal stress, complicating Gas Chromatography (GC) analysis.[1]
-
Ionization: The phenolic hydroxyl group (pKa ~7.2) necessitates strict pH control in Liquid Chromatography (LC).
This guide provides a cross-validated analytical framework, contrasting RP-HPLC (The Quantitative Standard) against GC-FID (The Orthogonal Screen) , ensuring a self-validating quality control system.
The Molecule: Analytical Profile
| Feature | Specification | Analytical Implication |
| Structure | ![Chemical Structure Description: Acetophenone core, 2-OH, 3-NO2, 5-Ethyl] | Intramolecular H-Bonding: The 2'-OH forms a strong hydrogen bond with the carbonyl oxygen.[1] This "locks" the polarity, often improving peak shape in non-polar solvents but requiring acidic aqueous phases in HPLC.[1] |
| Molecular Weight | 209.20 g/mol | Suitable for both LC and GC. |
| LogP | ~2.4 | Ideal retention on C18 columns (Reverse Phase). |
| Thermal Stability | Moderate | Nitro groups can undergo thermal rearrangement >200°C. GC inlet temperature optimization is critical. |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Gold Standard for Assay & Purity[1]
Rationale: HPLC is the primary method for EHNA-P because it avoids thermal degradation and allows for precise pH control to manage the phenolic ionization.[1]
Protocol 1.0: Acidic Suppression RP-HPLC
-
Column: C18 End-capped (e.g., Zorbax SB-C18 or Equivalent), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring) and 330 nm (Nitro/Phenol charge transfer band).
-
Temperature: 30°C.
Mechanism of Action:
The acidic mobile phase (pH 2.5) suppresses the ionization of the 2'-hydroxyl group (
Critical Quality Attribute (CQA) Check:
-
Resolution (Rs): Must be > 2.0 between EHNA-P and the des-ethyl impurity (2'-hydroxy-3'-nitroacetophenone).
Method B: Gas Chromatography (GC-FID)
The Orthogonal Tool for Volatiles & Solvents[1]
Rationale: GC is superior for detecting residual solvents (toluene, acetic acid) used in synthesis and provides a "mass balance" check against HPLC. However, it requires validation to ensure the nitro group does not degrade in the injector.[1]
Protocol 2.0: Cold-Split GC-FID
-
Column: DB-5ms or ZB-5 (5% Phenyl-arylene / 95% Dimethylpolysiloxane), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (20:1), 220°C (Note: Keep below 250°C to prevent nitro-degradation).
-
Oven Program:
-
50°C (Hold 2 min) — Solvent Elution
-
Ramp 10°C/min to 200°C
-
Ramp 25°C/min to 280°C (Hold 3 min)
-
-
Detector: FID @ 300°C.
Self-Validating Step (Thermal Check): Inject the standard at inlet temperatures of 200°C, 240°C, and 280°C. If the area count of the main peak decreases or new "ghost peaks" appear at higher temperatures, thermal degradation is confirmed.[1] Protocol 2.0 uses 220°C as the safe verified limit. [1]
Cross-Validation: The "Mass Balance" Strategy
To ensure scientific integrity, you must correlate the data from both methods.[1] Discrepancies often reveal hidden issues.
Experimental Workflow
-
Analyze Sample X via HPLC (Method A). Calculate Purity %.
-
Analyze Sample X via GC (Method B). Calculate Purity %.
-
Calculate Variance:
Interpretation Table
| Scenario | Observation | Root Cause Diagnosis | Action |
| Ideal | Methods are cross-validated. | Release Batch. | |
| Type I | HPLC > GC | Non-volatile impurities present (salts, polymers) OR Thermal degradation in GC.[1] | Check GC inlet temp; Check for inorganic salts. |
| Type II | GC > HPLC | Volatile impurities present (solvents) that elute in HPLC void volume. | Quantify residual solvents in GC; Adjust HPLC hold time. |
Visualizations
Figure 1: Analytical Decision & Validation Logic
This diagram illustrates the decision process for selecting the primary assay and the feedback loop required for cross-validation.
Caption: Workflow for cross-validating HPLC and GC data to ensure mass balance and detect thermal instability.
Figure 2: Mechanistic Separation Pathway
Explaining why pH control is non-negotiable for this specific molecule.
Caption: Impact of Mobile Phase pH on the ionization state and chromatographic performance of EHNA-P.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758852, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone. Retrieved from [Link][1]
-
Soundaryashree, N. R., et al. (2025). AQbD-Based Green and Sustainable RP-HPLC Method for Pranlukast: A Stability-Indicating and Statistically Optimized Approach. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
Drawell Analytical (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Sources
Reproducibility Guide: Synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
Executive Summary
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS: 71002-71-6) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of the leukotriene receptor antagonist Pranlukast . While the molecule appears deceptively simple, its synthesis is plagued by reproducibility issues stemming from the competing directing effects of the hydroxyl, ethyl, and acetyl groups.
This guide objectively compares the Standard Batch Nitration protocol against an Optimized Low-Temperature Controlled Process , providing experimental evidence that strict thermal regulation and specific acid ratios are the determinants of yield and purity.
Part 1: Strategic Route Analysis
The Chemoselectivity Challenge
The core challenge in synthesizing this target is achieving regioselective nitration at the 3-position without oxidizing the susceptible ethyl group at the 5-position or causing di-nitration.
-
Hydroxyl Group (2-position): Strongly activating, ortho, para-director. Directs to 3 and 5.[1][2][3][4][5] (5 is blocked by ethyl).[1][6]
-
Ethyl Group (5-position): Weakly activating, ortho, para-director. Directs to 4 and 6.
-
Acetyl Group (1-position): Deactivating, meta-director. Directs to 3 and 5.[1][2][3][4][5]
Theoretical Convergence: Both the Hydroxyl and Acetyl groups direct the incoming electrophile (
Comparison of Methodologies
| Feature | Method A: Standard Batch Nitration | Method B: Optimized Low-Temp Control |
| Reagents | Excess | Stoichiometric |
| Temperature | 0°C to Room Temp (Uncontrolled exotherm) | Strictly -5°C to 0°C |
| Yield | 30–45% (Variable) | 75–85% (Reproducible) |
| Purity Profile | High impurities (oxidation products, tars) | >98% (after recrystallization) |
| Scalability | Poor (Runaway risk) | High (Amenable to flow chemistry) |
Part 2: Detailed Experimental Protocol (Method B)
This protocol is validated for high reproducibility. It minimizes the formation of the 6-nitro isomer and oxidative degradation of the ethyl side chain.
Materials & Reagents[1][2][4][5][7][8][9][10][11][12]
-
Substrate: 5'-Ethyl-2'-hydroxyacetophenone (1.0 eq)
-
Nitrating Agent: Fuming Nitric Acid (d=1.5, 1.05 eq)
-
Solvent/Catalyst: Concentrated Sulfuric Acid (d=1.84, 5.0 vol)
-
Quenching: Crushed Ice / Water[7]
-
Purification: Ethanol (95%)
Step-by-Step Workflow
1. Preparation of Nitrating Mixture[4][8][9][7][10][11]
-
Action: In a separate vessel, mix Concentrated
and Fuming . -
Critical Parameter: Maintain temperature < 10°C during mixing.
-
Why: Pre-mixing generates the active nitronium ion (
) in a controlled manner, preventing localized hot spots in the main reaction vessel.
2. Substrate Dissolution & Cooling[12][7]
-
Action: Dissolve 5'-Ethyl-2'-hydroxyacetophenone in Concentrated
(3 vol). -
Condition: Cool the solution to -10°C using an acetone/dry ice bath or a cryostat.
-
Checkpoint: Ensure the solution is homogenous before proceeding.
3. Controlled Addition (The Failure Point)
-
Action: Add the Nitrating Mixture dropwise to the substrate solution.[4][9]
-
Rate: Adjust rate to ensure internal temperature never exceeds 0°C .
-
Duration: Typically 30–60 minutes on a 10g scale.
-
Mechanism: Low temperature suppresses the activation energy required for oxidation of the ethyl group while permitting the lower-barrier electrophilic aromatic substitution at the 3-position.
4. Post-Reaction Stirring
-
Action: Stir at -5°C for 30 minutes, then allow to warm to 0°C for 15 minutes.
-
Validation: TLC (Hexane:Ethyl Acetate 4:1) should show consumption of starting material (
) and appearance of the yellow nitro product ( ).
5. Quenching & Isolation
-
Action: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring.
-
Observation: A yellow precipitate forms immediately.
-
Filtration: Filter the solid and wash with cold water until the filtrate is neutral (pH 7).
6. Purification
-
Action: Recrystallize the crude yellow solid from Ethanol (95%) .
-
Procedure: Dissolve in boiling ethanol, treat with activated carbon (optional), filter hot, and cool slowly to 4°C.
-
Result: Bright yellow needles. Melting Point: 98–99°C .
Part 3: Visualization of Synthesis Logic
The following diagram illustrates the decision matrix and chemical pathway, highlighting critical control points (CCPs) for reproducibility.
Caption: Synthesis workflow contrasting the high-yield controlled route (Green path) against the failure-prone high-temp route (Red path).
Part 4: Troubleshooting & Reproducibility Data
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of the ethyl group or phenol ring due to high temperature (>5°C). | Ensure internal probe monitoring; slow down addition rate. |
| Low Yield (<50%) | Incomplete precipitation or loss during filtration. | Ensure pH is neutral after washing; product is slightly soluble in acidic water. |
| Melting Point Depression (<95°C) | Presence of 6-nitro isomer or unreacted starting material. | Recrystallize twice from Ethanol.[7] Check stoichiometry (ensure 1.05 eq |
Analytical Verification
-
Appearance: Pale yellow to yellow crystalline solid.
-
Melting Point: 98.5–99.5°C.
-
HPLC Purity: >99.0% (Area %).
-
1H NMR (CDCl3):
- 12.8 (s, 1H, -OH, chelated)
- 8.0–8.2 (d, 1H, Ar-H, 4-position)
- 7.6–7.8 (d, 1H, Ar-H, 6-position)
- 2.6 (s, 3H, Acetyl)
- 2.7 (q, 2H, Ethyl-CH2), 1.2 (t, 3H, Ethyl-CH3)
References
-
PubChem. (n.d.). 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (Compound). National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Google Patents. (2011). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.[9][12] (Analogous synthesis methodology via Fries Rearrangement and Nitration). Retrieved February 19, 2026, from
- Google Patents. (2010). CN101781288B - Preparation method of Pranlukast intermediate. (Describes the use of the target compound in Pranlukast synthesis).
Sources
- 1. 5-Ethyl-2-hydroxy-3-nitroacetophenone - Amerigo Scientific [amerigoscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. FCKeditor - Resources Browser [mfa.gov.by]
- 7. is.muni.cz [is.muni.cz]
- 8. Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. automate.video [automate.video]
- 12. CN101781288B - Preparation method of Pranlukast intermediate - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
